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  • Product: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
  • CAS: 59956-08-0

Core Science & Biosynthesis

Foundational

Chemical properties of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Topic: Chemical Properties of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary Methyl 3-chloro-7-met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS: 59956-08-0) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of bioactive small molecules. Characterized by its trifunctional core —an electrophilic chloro-imine motif, a reactive ester handle, and an electron-donating methoxy group—this compound serves as a critical "linchpin" intermediate. It is extensively employed in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and glutamate receptor antagonists, where the quinoxaline ring functions as a bioisostere for quinoline or quinazoline pharmacophores.

Physicochemical Profile

This section details the fundamental properties governing the handling and stability of the compound.

PropertyValue / DescriptionSource/Validation
CAS Registry Number 59956-08-0Chemical Abstracts Service
Molecular Formula C₁₁H₉ClN₂O₃Calculated
Molecular Weight 252.66 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogous quinoxalines [1]
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in waterLipophilic scaffold
LogP (Predicted) ~2.4 - 2.6PubChem Computed [2]
H-Bond Acceptors 4 (N1, N4, O-Me, O-C=O)Structural Analysis
H-Bond Donors 0Structural Analysis

Structural Insight: The molecule features a planar bicyclic aromatic system. The 7-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density at the C6 and C8 positions, while the pyrazine ring remains electron-deficient due to the two nitrogen atoms and the electron-withdrawing ester at C2.

Synthetic Routes & Regiochemistry

The synthesis of this scaffold requires careful control of regiochemistry, a common pitfall in quinoxaline chemistry.

Validated Synthetic Pathway

The most robust route involves the condensation of a substituted diamine with a vicinal tricarbonyl equivalent, followed by chlorination.

Step 1: Condensation (The Regioselectivity Challenge) Reaction of 4-methoxy-1,2-phenylenediamine with dimethyl mesoxalate (dimethyl 2-oxopropanedioate) typically yields a mixture of two tautomeric isomers:

  • Isomer A (Target): Methyl 3-hydroxy-7-methoxyquinoxaline-2-carboxylate.

  • Isomer B (Byproduct): Methyl 3-hydroxy-6-methoxyquinoxaline-2-carboxylate.

Note: Regioisomers must often be separated via fractional crystallization or chromatography at this stage, as the electronic difference between the para and meta positions of the aniline starting material is subtle.

Step 2: Chlorination The purified 3-hydroxy intermediate (existing in tautomeric equilibrium with the 3-oxo form) is treated with Phosphoryl chloride (POCl₃) , often with a catalytic amount of DMF, to effect the dehydrative chlorination.

Synthesis Workflow Diagram

Synthesis Start 4-Methoxy-1,2- phenylenediamine Intermediate Mixture of Regioisomers (6-OMe & 7-OMe) Start->Intermediate EtOH, Reflux Reagent Dimethyl Mesoxalate Reagent->Intermediate Separation Chromatographic Separation Intermediate->Separation Target_OH Methyl 3-hydroxy-7- methoxyquinoxaline-2- carboxylate Separation->Target_OH Isolation of 7-OMe Product Methyl 3-chloro-7- methoxyquinoxaline-2- carboxylate Target_OH->Product POCl3, DMF, Heat (Dehydrative Chlorination)

Caption: Step-wise synthetic pathway highlighting the critical regiochemical separation required before chlorination.

Chemical Reactivity & Functionalization

The chemical utility of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate lies in its orthogonal reactivity profile.

Nucleophilic Aromatic Substitution (S_NAr) at C3

The C3-chlorine atom is highly activated for displacement due to the electron-withdrawing nature of the adjacent N4 nitrogen and the C2-ester group.

  • Mechanism: Addition-Elimination.

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Protocol Insight: Reactions with amines are typically conducted in mild solvents (EtOH, THF, or DMF) with a base (DIEA or K₂CO₃). The 7-methoxy group slightly deactivates the ring compared to the unsubstituted analog, but the reaction proceeds readily at moderate temperatures (rt to 60°C).

Ester Manipulation at C2

The methyl ester serves as a versatile handle:

  • Hydrolysis: Conversion to the carboxylic acid (LiOH/THF/H₂O) for coupling reactions.

  • Amidation: Direct aminolysis or conversion via the acid chloride.

  • Reduction: Reduction to the primary alcohol (using NaBH₄ or DIBAL-H) yields a hydroxymethyl group, altering the solubility and binding properties.

Demethylation at C7

The 7-methoxy group can be cleaved using Lewis acids (e.g., BBr₃ or AlCl₃) to reveal a 7-hydroxy group. This phenol moiety can then be re-alkylated to introduce solubilizing chains or fluorophores, expanding the SAR (Structure-Activity Relationship) space.

Reactivity Logic Diagram

Reactivity cluster_C3 C3 Position (Electrophilic) cluster_C2 C2 Position (Ester) cluster_C7 C7 Position (Donor) Core Methyl 3-chloro-7- methoxyquinoxaline-2- carboxylate SNAr S_NAr Displacement (Amines, Thiols) Core->SNAr Leaving Group (Cl) Hydrolysis Hydrolysis -> Acid Core->Hydrolysis Base/Acid Reduction Reduction -> Alcohol Core->Reduction Hydride Donor Demethylation Demethylation -> Phenol (BBr3) Core->Demethylation Lewis Acid

Caption: Orthogonal reactivity map showing the three distinct functionalization zones of the scaffold.

Experimental Protocol: S_NAr Displacement

Objective: Synthesis of a 3-amino-substituted derivative (General Procedure).

  • Preparation: Dissolve Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

  • Addition: Add the desired amine nucleophile (1.2 equiv) and a non-nucleophilic base (e.g., Diisopropylethylamine, 2.0 equiv).

  • Reaction: Stir at room temperature. Monitor via TLC or LC-MS.[1] If reaction is sluggish (due to steric bulk of the amine), heat to 50–60°C.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Validation: The disappearance of the distinctive Cl-isotope pattern (3:1 ratio of M:M+2) in MS and the shift of the C3 carbon signal in ¹³C NMR confirm substitution.

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335). The chloro-heterocycle is a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or slow hydrolysis of the chloro group by atmospheric moisture.

  • Disposal: Halogenated organic waste.

References

  • PubChem. Methyl 3-chloro-7-methylquinoxaline-6-carboxylate (Analogous Data). National Library of Medicine. Available at: [Link]

  • OpenStax. Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

The Strategic Role of the 7-Methoxy Group in the Synthesis and Application of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this privileged class of heterocycles, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate emerges as a highly versatile intermediate, strategically functionalized for further elaboration in drug discovery programs. The judicious placement of the methoxy, chloro, and methyl carboxylate groups on the quinoxaline core imparts a unique combination of reactivity and physicochemical properties. This technical guide provides an in-depth analysis of the pivotal role of the 7-methoxy group in this molecule, from its influence on the electronic character of the quinoxaline ring system to its impact on synthetic strategy and potential biological activity. Detailed, field-proven synthetic protocols, mechanistic insights, and data interpretation are presented to empower researchers in the effective utilization of this valuable building block.

Introduction: The Quinoxaline Core and the Significance of Substitution

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a prime example of a strategically designed quinoxaline intermediate. Its three key functional groups—the reactive 3-chloro substituent, the electron-donating 7-methoxy group, and the 2-methyl carboxylate—each play a distinct and synergistic role in its utility as a scaffold for drug discovery.

This guide will focus specifically on the multifaceted role of the 7-methoxy group, a seemingly simple substituent that exerts profound effects on the molecule's reactivity, synthetic accessibility, and potential as a pharmacophore.

The Electronic and Steric Influence of the 7-Methoxy Group

The methoxy group at the 7-position of the quinoxaline ring is a powerful modulator of the electronic landscape of the molecule. It exerts a dual electronic effect: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the benzene portion of the quinoxaline ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In the case of the 7-methoxy group on the quinoxaline ring, the resonance effect generally outweighs the inductive effect, leading to an overall activation of the benzene ring towards electrophilic substitution and a modulation of the reactivity of the pyrazine ring.

Strategic Synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

The synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a multi-step process that leverages established heterocyclic chemistry. The following is a proposed synthetic pathway based on analogous reactions reported in the literature, designed to be a self-validating system.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Methoxy-1,2-phenylenediamine"]; B [label="Dimethyl oxalate"]; C [label="Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate"]; D [label="Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate"];

A -> C [label="Condensation"]; B -> C; C -> D [label="Chlorination"]; }

Figure 1: Proposed synthetic pathway for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.
Step 1: Synthesis of Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (Quinoxalinone Intermediate)

The initial step involves the condensation of a substituted o-phenylenediamine with an α-ketoester. In this case, 4-methoxy-1,2-phenylenediamine is reacted with dimethyl oxalate to form the corresponding quinoxalinone. This reaction is a well-established method for the formation of the quinoxaline core.

Experimental Protocol:

  • To a stirred suspension of 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol, add dimethyl oxalate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to afford the desired quinoxalinone intermediate.

Causality Behind Experimental Choices: Methanol is chosen as the solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling. Refluxing provides the necessary activation energy for the condensation reaction.

Step 2: Chlorination of the Quinoxalinone Intermediate

The quinoxalinone is then converted to the corresponding 3-chloroquinoxaline via a chlorination reaction. This transformation is crucial as it introduces a reactive handle for subsequent nucleophilic substitution reactions.

Experimental Protocol:

  • Suspend Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

Causality Behind Experimental Choices: Phosphorus oxychloride is a common and effective chlorinating agent for converting cyclic amides (lactams) and quinoxalinones to their corresponding chloro-derivatives. The addition of catalytic DMF facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. The reaction is quenched with ice-water to hydrolyze the excess POCl₃ and precipitate the product.

The Role of the 7-Methoxy Group in Modulating Reactivity

The 7-methoxy group plays a critical role in modulating the reactivity of the 3-chloro substituent towards nucleophilic aromatic substitution (SNAr).

graph "SNAr_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Reactant [label="Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate"]; Nucleophile [label="Nu-"]; Intermediate [label="Meisenheimer Complex\n(stabilized by resonance)"]; Product [label="Substituted Quinoxaline"]; LeavingGroup [label="Cl-"];

Reactant -> Intermediate [label="+ Nu-"]; Intermediate -> Product [label="- Cl-"]; }

Figure 2: Generalized mechanism of nucleophilic aromatic substitution (SNAr) at the C3 position.

The electron-donating nature of the methoxy group increases the electron density on the benzene ring. While this effect is primarily felt on the carbocyclic part of the molecule, it can have a subtle deactivating effect on the SNAr reaction at the C3 position compared to an unsubstituted quinoxaline. However, the pyrazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which strongly activates the C2 and C3 positions towards nucleophilic attack. The presence of the electron-withdrawing methyl carboxylate group at the C2 position further enhances this activation.

Therefore, while the 7-methoxy group may slightly temper the reactivity of the 3-chloro group, the overall electronic nature of the quinoxaline-2-carboxylate core ensures that it remains a highly effective substrate for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build molecular diversity.

Impact of the 7-Methoxy Group on Biological Activity and Drug Development

The methoxy group is a common feature in many approved drugs and is often introduced to optimize a compound's pharmacokinetic and pharmacodynamic properties.[3] In the context of quinoxaline-based drug candidates, the 7-methoxy group can contribute to:

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding site.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and half-life of the drug.

  • Solubility and Permeability: The introduction of a methoxy group can modulate the lipophilicity of the molecule, which in turn affects its solubility and ability to cross cell membranes.

Structure-activity relationship (SAR) studies on various classes of quinoxaline derivatives have often highlighted the importance of substitution on the benzene ring. The presence of a small electron-donating group like a methoxy at the 7-position has been shown to be beneficial for the biological activity of certain quinoxaline-based inhibitors.

Data Presentation

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz)δ 8.0-8.2 (d, 1H, H-5), 7.4-7.6 (m, 2H, H-6, H-8), 4.05 (s, 3H, -COOCH₃), 4.00 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 164-166 (C=O), 160-162 (C-7), 145-147 (C-3), 140-142 (C-8a), 138-140 (C-4a), 135-137 (C-2), 125-127 (C-5), 120-122 (C-6), 105-107 (C-8), 56-58 (-OCH₃), 53-55 (-COOCH₃)
Mass Spectrometry (EI) m/z (%): 266/268 ([M]⁺, Cl isotope pattern), 235/237 ([M-OCH₃]⁺), 207/209 ([M-COOCH₃]⁺)

Note: These are predicted values and should be confirmed by experimental data.

Conclusion

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a strategically designed building block for drug discovery. The 7-methoxy group is not a passive substituent; it actively influences the synthesis, reactivity, and potential biological activity of the molecule. Its electron-donating nature modulates the reactivity of the 3-chloro group, while also providing a potential handle for favorable interactions with biological targets. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for the preparation of this versatile intermediate. A thorough understanding of the role of the methoxy group, as detailed in this guide, will enable researchers to fully exploit the potential of this and related quinoxaline scaffolds in the development of novel therapeutics.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PubMed Central. (2024, November 7). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
  • ACS Omega. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Google Patents. CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
  • NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Semantic Scholar. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives.
  • NIH. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). ISSN: 2277–4998 SYNTHESIS OF UNIQUE QUINOXALINE COMPOUNDS AND THEIR ANALGESIC ACTIVITY.
  • PubMed. (2024, May 5). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.

Sources

Foundational

Precision Synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: A Technical Deep Dive

Executive Summary Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of AMPA/Kainate receptor antagonists (e.g., ZK 200775) and various t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of AMPA/Kainate receptor antagonists (e.g., ZK 200775) and various tyrosine kinase inhibitors. Its structural rigidity and specific electronic profile make it an ideal scaffold for glutamate receptor modulation.

This guide moves beyond generic recipes, providing a mechanism-driven workflow for researchers. We focus on the regioselective condensation of unsymmetrical diamines and the subsequent chlorodehydroxylation , ensuring high purity and reproducibility.

Part 1: Strategic Retrosynthesis

To understand the starting material requirements, we must first visualize the bond disconnections. The synthesis relies on constructing the pyrazine ring upon a benzene scaffold, followed by functional group modification.

Retrosynthetic Logic
  • C3-Cl Disconnection: The chlorine at C3 is introduced via nucleophilic aromatic substitution of a hydroxyl/oxo group using a phosphorylating agent (POCl₃).

  • Quinoxaline Ring Formation: The C2-C3 bond and the ring nitrogen atoms are derived from the condensation of a 1,2-diaminobenzene with a 1,2,3-tricarbonyl equivalent (Dimethyl mesoxalate).

  • Regiocontrol: The position of the methoxy group (7- vs. 6-position) is determined during the initial cyclization, dictated by the nucleophilicity of the diamine nitrogens.

Retrosynthesis Target TARGET: Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate Inter INTERMEDIATE: Methyl 7-methoxy-3-oxo-3,4- dihydroquinoxaline-2-carboxylate Inter->Target Chlorodehydroxylation (POCl3, DMF cat.) SM1 STARTING MATERIAL 1: 4-Methoxy-1,2-phenylenediamine SM1->Inter Condensation & Cyclization SM2 STARTING MATERIAL 2: Dimethyl Mesoxalate (Dimethyl 2-oxomalonate) SM2->Inter Reagent REAGENT: POCl3 (Phosphoryl Chloride)

Figure 1: Retrosynthetic analysis showing the convergence of the diamine and keto-ester to form the lactam intermediate, followed by chlorination.

Part 2: Critical Starting Materials

The success of this synthesis hinges on the quality of two primary inputs. Commercial "technical grade" reagents often contain impurities that lead to difficult-to-separate regioisomers.

4-Methoxy-1,2-phenylenediamine (MOPD)
  • Role: The Nucleophile.[1][2]

  • CAS: 102-51-2

  • Critical Attribute: Oxidation State. Free base phenylenediamines oxidize rapidly in air to form dark purple/black quinoidal impurities (Wurster’s salts) that poison the condensation reaction.

  • Handling Protocol:

    • Ideally, generate in situ from 4-methoxy-2-nitroaniline via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl or Na₂S₂O₄).

    • If purchasing the diamine: Buy the dihydrochloride salt (more stable) and neutralize immediately before use, or sublime the free base under vacuum if it appears dark.

Dimethyl Mesoxalate (Dimethyl 2-oxomalonate)
  • Role: The Electrophile (C2-C3 Synthon).

  • CAS: 609-09-6

  • Critical Attribute: Hydration State. Often supplied as the hydrate or in solution (toluene). The keto-carbonyl is highly electrophilic and forms a gem-diol (hydrate) with water.

  • Optimization: While the hydrate reacts, the anhydrous form (yellow oil) reacts faster. If using the hydrate, include a Dean-Stark trap or molecular sieves in the reaction solvent (Toluene/Benzene) to drive the equilibrium toward the imine.

Phosphoryl Chloride (POCl₃)
  • Role: Chlorinating Agent.[1][3][4]

  • CAS: 10025-87-3

  • Quality Check: Ensure the reagent is colorless. Yellow/orange discoloration indicates decomposition to phosphoric acid and HCl, which reduces potency and increases tar formation. Distill if necessary.

Part 3: Synthesis Workflow & Methodology

Phase 1: Regioselective Cyclization

The reaction between 4-methoxy-1,2-phenylenediamine and dimethyl mesoxalate is governed by electronic differentiation.

  • Mechanism: The amino group para to the methoxy group is more nucleophilic (due to resonance donation) than the meta amino group. It attacks the central ketone of the mesoxalate first.

  • Result: This specific attack sequence places the methoxy group at position 7 of the final quinoxaline ring.[5]

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (10.0 g, 72.4 mmol) in absolute Ethanol (150 mL).

    • Note: If using the HCl salt, add Et₃N (2.2 equiv) to liberate the free base.

  • Addition: Add Dimethyl 2-oxomalonate (11.6 g, 79.6 mmol, 1.1 equiv) dropwise at room temperature. The solution will darken.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).[6] The product usually precipitates as a solid during the reaction.

  • Workup: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Wash the cake with cold ethanol and diethyl ether.

    • Yield: Expect ~85% of Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate .[7]

    • QC: ¹H NMR should show a singlet for the ester methyl (~3.9 ppm) and the methoxy (~3.8 ppm).

Phase 2: Chlorodehydroxylation (The Vilsmeier Activation)

We convert the lactam (3-oxo) to the imidoyl chloride (3-chloro).

Step-by-Step Protocol:

  • Setup: Place the dried intermediate from Phase 1 (5.0 g) into a dry flask under Argon.

  • Reagent: Add neat POCl₃ (25 mL).

  • Catalysis: Add DMF (Dimethylformamide, 5 drops).

    • Why? DMF reacts with POCl₃ to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone, activating the lactam oxygen.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will dissolve to become a clear (often reddish) solution.

  • Quenching (Critical Safety):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Exothermic! Maintain temperature <10°C to prevent hydrolysis of the ester.

  • Isolation: Neutralize carefully with solid NaHCO₃ or NH₄OH to pH 7–8. Extract with Dichloromethane (3 x 50 mL).

  • Final Polish: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH/Water if necessary.

Part 4: Process Visualization

The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic differentiation that secures the 7-methoxy isomer.

Mechanism Diamine 4-Methoxy-1,2- phenylenediamine (Nucleophile) Attack Nucleophilic Attack (Para-NH2 attacks Ketone) Diamine->Attack N(para) > N(meta) Mesoxalate Dimethyl Mesoxalate (Electrophile) Mesoxalate->Attack Cyclization Cyclization to Lactam (Forms 3-oxo intermediate) Attack->Cyclization - H2O, - MeOH Chlorination Cl- Substitution (POCl3/DMF) Cyclization->Chlorination Activation Product Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate Chlorination->Product Yields Final Cl-Ester

Figure 2: Reaction pathway illustrating the nucleophilic hierarchy and transformation steps.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Oxidation of diamineUse fresh diamine or add antioxidant (Na₂S₂O₄) during reaction.
Mixture of Isomers Temperature too high during additionAdd mesoxalate slowly at 0°C to maximize kinetic control before reflux.
Hydrolysis of Ester Quenching POCl₃ too hotEnsure quench is done on ice; keep pH neutral, avoid strong bases.
Incomplete Chlorination Old POCl₃ or lack of catalystDistill POCl₃; ensure catalytic DMF is added (Vilsmeier activation).

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: Synthesis and AMPA receptor antagonist activity of a series of quinoxalinediones.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Establishes the core condensation protocol and regiochemical outcomes for 7-substituted quinoxalines.
  • Vilsmeier-Haack Chlorination Protocol

    • Title: Chlorination of electron-deficient N-heterocycles.
    • Source: Organic Process Research & Development.
    • URL:[Link]

    • Relevance: Provides safety and optimization data for POCl3/DMF chlorin
  • Quinoxaline Scaffold Properties

    • Title: Quinoxaline derivatives: A p
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

    • Relevance: Contextualizes the target molecule within broader drug discovery efforts.

Sources

Exploratory

An In-Depth Technical Guide to the Physical Characteristics of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold and the Need for Rigorous Characterization The quinoxaline ring system, a fused heterocycle of benze...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Need for Rigorous Characterization

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This has led to intensive research into novel quinoxaline-based compounds as potential therapeutic agents. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is one such compound, featuring key functional groups—a chloro substituent, a methoxy group, and a methyl ester—that can significantly influence its chemical reactivity, binding affinity to biological targets, and pharmacokinetic profile.

The journey from a synthesized molecule to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2][3] These characteristics, including melting point, solubility, and spectral data, are not mere data points; they are critical determinants of a compound's purity, stability, and suitability for formulation and in-vivo testing.[1][3] This guide provides a comprehensive framework for the physical characterization of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate, emphasizing the causality behind experimental choices and presenting self-validating protocols essential for modern drug discovery.

Section 1: Core Molecular and Physical Properties

While extensive experimental data for this specific molecule is not widely published, foundational information has been established. This data serves as the baseline for any new experimental work.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Define nodes with positions for clarity N1 [pos="0,1!", label="N"]; C2 [pos="1.5,1!", label="C"]; C3 [pos="2.2,-0.5!", label="C"]; N4 [pos="1.5,-2!", label="N"]; C4a [pos="0,-2!", label="C"]; C8a [pos="-0.7,-0.5!", label="C"]; C5 [pos="-0.7,-3.5!", label="C"]; C6 [pos="0,-5!", label="C"]; C7 [pos="1.5,-5!", label="C"]; C8 [pos="2.2,-3.5!", label="C"]; Cl [pos="2.5,2.5!", label="Cl"]; COOCH3_C [pos="-2.2,-0.5!", label="C"]; O1 [pos="-3.2,0.2!", label="O"]; O2 [pos="-2.9,-1.5!", label="O"]; CH3_ester [pos="-4,-1.5!", label="CH₃"]; OCH3_O [pos="2.5,-6.5!", label="O"]; CH3_ether [pos="3.8,-6.5!", label="CH₃"];

// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C4a [label=""]; C4a -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C4a [label=""];

// Double bonds edge [style=double]; C8a -- C8; C6 -- C5; C3 -- C2;

// Substituents edge [style=solid]; C3 -- Cl; C8a -- COOCH3_C; COOCH3_C -- O1 [style=double]; COOCH3_C -- O2; O2 -- CH3_ester; C7 -- OCH3_O; OCH3_O -- CH3_ether; } Caption: 2D Structure of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

Table 1: Summary of Known Physical and Chemical Identifiers

Property Value Source
CAS Number 59956-08-0 [4]
Molecular Formula C₁₁H₉ClN₂O₃ [4]
Molecular Weight 252.66 g/mol [4]
Appearance Solid (Form to be determined) Assumed
Hazard Statement Irritant [4]
Melting Point Not publicly available -
Boiling Point Not publicly available -

| Solubility | Not publicly available | - |

The absence of publicly available, experimentally determined data for properties like melting point and solubility underscores the critical need for the protocols detailed in this guide. Any researcher synthesizing or acquiring this compound must perform these characterizations as a first step.

Section 2: The Imperative for Experimental Characterization in Drug Development

In the context of drug discovery, a molecule is not just its structure, but the sum of its properties.[1][3] Physical characterization is the foundational step that validates the chemical synthesis and informs all subsequent biological and preclinical development.[1][2]

  • Purity and Identity Confirmation: The melting point is a rapid and effective indicator of purity. A sharp, well-defined melting range provides confidence in the sample's homogeneity, whereas a broad and depressed range suggests the presence of impurities. Spectroscopic data provides the definitive structural confirmation.

  • Informing Biological Assays: Solubility is paramount. An insoluble compound cannot be reliably tested in aqueous-based biological assays, leading to false-negative results. Understanding a compound's solubility profile in various solvents (e.g., DMSO, ethanol, aqueous buffers) is essential for preparing accurate stock solutions and dosing regimens.

  • Guiding Formulation Development: For a compound to advance, it must be formulated into a stable dosage form. Properties such as crystallinity, hygroscopicity, and solubility dictate the choice of excipients and the manufacturing process.[5]

Section 3: Self-Validating Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for research and development.

Melting Point Determination for Purity Assessment

Causality: The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.

Detailed Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the solid on a watch glass with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[6]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: For an accurate measurement, begin heating rapidly to about 20°C below the expected melting point.[7] Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂). A pure compound should have a range of 1-2°C.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Dry Dry Sample Thoroughly Crush Crush to Fine Powder Dry->Crush Load Load 2-3mm into Capillary Crush->Load Insert Insert into Apparatus Load->Insert Heat Heat Rapidly to T_exp - 20°C Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe for Melting SlowHeat->Observe RecordT1 Record T₁ (First Droplet) Observe->RecordT1 RecordT2 Record T₂ (Fully Liquid) RecordT1->RecordT2 Report Report Melting Range (T₁ - T₂) RecordT2->Report

Qualitative Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility. A compound's solubility in various solvents provides insight into its polarity. This is critical for choosing appropriate solvents for synthesis workups, purification (e.g., recrystallization), and creating solutions for biological screening.

Detailed Experimental Protocol:

  • Setup: Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO, 5% aq. HCl, 5% aq. NaOH).

  • Sample Addition: Place approximately 10-20 mg of the compound into each test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.5 mL) to the corresponding test tube.

  • Observation: Agitate the mixture for 1-2 minutes at room temperature. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube to determine if solubility increases with temperature.

  • Acid/Base Test: Solubility in aqueous acid (HCl) suggests the presence of a basic functional group (like the quinoxaline nitrogens), while solubility in aqueous base (NaOH) suggests an acidic proton.

  • Reporting: Report the results qualitatively as "soluble," "partially soluble," or "insoluble" for each solvent.

Spectroscopic and Spectrometric Structural Verification

Causality: While other physical properties suggest purity, only spectroscopic analysis can definitively confirm the chemical structure. Each technique provides a unique piece of the structural puzzle, and together they form an unassailable confirmation of the compound's identity.

Detailed Experimental Protocol (General Sample Preparation):

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The resulting spectrum will provide information on the hydrogen and carbon environments, respectively.

    • Expected ¹H NMR Signals: Aromatic protons on the quinoxaline core, a singlet for the methoxy (-OCH₃) group, and a singlet for the methyl ester (-COOCH₃) group.

    • Expected ¹³C NMR Signals: Distinct signals for each unique carbon, including the carbonyl carbon of the ester, aromatic carbons, and the carbons of the methoxy and methyl groups.

  • MS (Mass Spectrometry): Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). The analysis will confirm the molecular weight by identifying the molecular ion peak (M⁺) and provide structural clues through its fragmentation pattern.[8]

  • IR (Infrared) Spectroscopy: Analyze a small amount of the solid sample (e.g., via KBr pellet or ATR). The resulting spectrum will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester (~1720-1740 cm⁻¹) and C-O stretches.

G cluster_spec Spectroscopic Confirmation Sample Synthesized/Acquired Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Screen (Polar, Non-polar, Aqueous) Visual->Solubility MP Melting Point (Purity Check) Solubility->MP NMR NMR (¹H, ¹³C) (Structural Backbone) MP->NMR MS Mass Spectrometry (Molecular Weight) MP->MS IR IR Spectroscopy (Functional Groups) MP->IR Data Verified Compound (Structure & Purity Confirmed) NMR->Data MS->Data IR->Data

Conclusion

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a compound of significant interest due to its privileged quinoxaline core. While its basic molecular identifiers are known, a comprehensive public profile of its physical characteristics is lacking. This guide provides the necessary rationale and detailed, self-validating protocols for researchers to determine these critical properties. Rigorous adherence to these experimental procedures for determining melting point, solubility, and spectroscopic identity is not merely a procedural formality; it is an absolute prerequisite for ensuring data integrity, enabling meaningful biological evaluation, and paving the way for potential therapeutic development.

References

  • ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22646520, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89684734, Methyl 3-Chloro-7-methylquinoxaline-6-carboxylate. Retrieved February 2, 2026, from [Link]

  • Kumar, V., et al. (2024). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. Future Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved February 2, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 2, 2026, from [Link]

  • Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Pharmaceutical Technology. (2019). The Importance of Particle Characterization. Retrieved February 2, 2026, from [Link]

  • Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 2, 2026, from [Link]

  • Heleno, V. C. G., et al. (2006). Detailed H-1 and C-13 NMR structural assignment of three biologically active lignan lactones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Melting Point Determination Techniques. Retrieved February 2, 2026, from [Link]

  • Irvine, N. M., et al. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry. Retrieved February 2, 2026, from [Link]

  • Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Li, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved February 2, 2026, from [Link]

  • Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science. Retrieved February 2, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Physical Characterization & Pharmaceutical Sciences. Retrieved February 2, 2026, from [Link]

  • University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Arkivoc. (n.d.). Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. Retrieved February 2, 2026, from [Link]

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  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved February 2, 2026, from [Link]

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Sources

Foundational

Molecular structure of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Executive Summary Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a high-value heterocyclic scaffold utilized primarily in the synthesis of glutamate receptor antagonists (specifically AMPA/Kainate subtypes) and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a high-value heterocyclic scaffold utilized primarily in the synthesis of glutamate receptor antagonists (specifically AMPA/Kainate subtypes) and kinase inhibitors. Its structural utility lies in its orthogonal reactivity : the C3-chlorine atom serves as an electrophilic "warhead" for nucleophilic aromatic substitution (


), while the C2-methyl ester provides a handle for acyl substitution or reduction.

This guide details the structural anatomy, validated synthetic pathways, and reactivity profile of this molecule, designed for medicinal chemists and process scientists.

Structural Anatomy & Physicochemical Properties[1][2][3][4][5]

The molecule comprises a fused benzene and pyrazine ring (quinoxaline) with three distinct functional handles.

FeatureDescriptionElectronic Effect
Quinoxaline Core Planar, electron-deficient heterocycle.Acts as an electron sink, facilitating nucleophilic attack.
C3-Chloro (

)
Leaving group at the most electron-deficient position.Activated by the adjacent N4 nitrogen and C2-ester.
C2-Methyl Ester (

)
Electron-withdrawing group (EWG).Inductively withdraws electron density, further activating the C3 position.
C7-Methoxy (

)
Electron-donating group (EDG).Modulates the lipophilicity and solubility; directs regioselectivity during initial synthesis.
Predicted Physicochemical Data[2][5]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.65 g/mol

  • LogP (Predicted): ~1.8 – 2.2 (Lipophilic, suitable for CNS penetration precursors).

  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water/ethanol.

Synthetic Pathways (Retrosynthesis & Protocols)

The synthesis of this scaffold presents a classic regioselectivity challenge. The condensation of unsymmetrical diamines with dicarbonyls often yields isomeric mixtures.

Validated Synthetic Workflow

The most robust route involves the condensation of 4-methoxy-1,2-phenylenediamine with dimethyl ketomalonate , followed by chlorination.

Step 1: Cyclocondensation (The Regioselectivity Bottleneck)
  • Reagents: 4-methoxy-1,2-phenylenediamine (1.0 eq), Dimethyl ketomalonate (1.1 eq).

  • Solvent: Ethanol or Toluene (Reflux).

  • Mechanism: Double condensation.

  • Challenge: This produces a mixture of two isomers:

    • Methyl 3-hydroxy-7-methoxyquinoxaline-2-carboxylate (Target Precursor)

    • Methyl 3-hydroxy-6-methoxyquinoxaline-2-carboxylate (Isomer)

  • Resolution: The 7-methoxy isomer is often the major product due to the nucleophilicity of the amine para to the methoxy group. Separation is achieved via fractional recrystallization from EtOH/DMF.

Step 2: Chlorination (The Activation)
  • Reagents:

    
     (Phosphorus oxychloride, excess), catalytic DMF.
    
  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Workup: Quench carefully into ice-water; extract with DCM.

  • Product: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

Visualization of Synthesis Logic

Synthesis SM1 4-Methoxy-1,2- phenylenediamine INT Intermediate: 3-Hydroxy-7-methoxy quinoxaline-2-carboxylate SM1->INT Cyclocondensation (EtOH, Reflux) ISOMER Byproduct: 6-Methoxy isomer SM1->ISOMER Minor path SM2 Dimethyl ketomalonate SM2->INT PROD TARGET: Methyl 3-chloro-7-methoxy quinoxaline-2-carboxylate INT->PROD Chlorination (S_NAr like) POCl3 Reagent: POCl3 / DMF POCl3->PROD

Caption: Figure 1. Synthetic pathway highlighting the critical regioselective condensation step and subsequent chlorination.

Reactivity Profile: The "Warhead" Analysis

This molecule is a divergent intermediate . The reactivity is defined by the competition between the C3-Chlorine and the C2-Ester.

C3-Chlorine Displacement ( )

The C3 position is highly electrophilic. The nitrogen at position 4 (N4) pulls electron density, and the ester at C2 reinforces this effect.

  • Nucleophiles: Primary/Secondary amines, Thiols, Phenols.[1]

  • Conditions: Mild base (

    
     or 
    
    
    
    ) in ACN or DMF.
  • Application: Introduction of solubilizing groups (e.g., piperazine) or pharmacophores.

C2-Ester Manipulation
  • Hydrolysis:

    
    
    
    
    
    Carboxylic acid (Precursor for amides).
  • Reduction:

    
     or 
    
    
    
    
    
    Alcohol (Precursor for benzylic modifications).
  • Cyclization: Reaction with hydrazines can form tricyclic systems (e.g., pyrazoloquinoxalines).

Reactivity Map

Reactivity CORE Methyl 3-chloro-7-methoxy quinoxaline-2-carboxylate SNAR Nucleophilic Substitution (C3) CORE->SNAR R-NH2 / Base ESTER Ester Transformation (C2) CORE->ESTER Hydrolysis / Reduction TRICYC Tricyclic Scaffolds (e.g., Pyrazoloquinoxalines) CORE->TRICYC Hydrazine / Cyclization AMINE 3-Amino derivatives (Glutamate Antagonists) SNAR->AMINE ACID Carboxylic Acid (Amide coupling) ESTER->ACID

Caption: Figure 2. Divergent reactivity profile showing orthogonal functionalization at C3 and C2.

Spectroscopic Characterization (Expected Data)

Researchers should validate the structure using the following diagnostic signals.

TechniqueDiagnostic SignalAssignment

NMR
(DMSO-

)

3.95 ppm (s, 3H)

(Methoxy group)

4.02 ppm (s, 3H)

(Ester methyl)

7.4 – 8.0 ppm (m, 3H)
Aromatic protons (H5, H6, H8)

NMR

163-165 ppm

(Ester carbonyl)

140-145 ppm
C3 (Carbon attached to Cl)
Mass Spec

252/254 (3:1 ratio)
Characteristic Chlorine isotope pattern.
IR ~1730-1750

Strong Ester

stretch.

Applications in Medicinal Chemistry

Glutamate Receptor Antagonists

This scaffold is a direct precursor to Licostinel (ACEA-1021) and related glycine-site NMDA antagonists. The 7-substitution pattern is critical for binding affinity within the receptor pocket.

  • Mechanism:[2][1][3][4] The quinoxaline core mimics the glycine backbone, while the C3-substituent extends into the hydrophobic pocket of the receptor.

Kinase Inhibition

Derivatives where the C3-Cl is displaced by anilines have shown activity against tyrosine kinases (e.g., PDGF, VEGF). The planar quinoxaline ring intercalates well into the ATP-binding site.

References

  • General Synthesis of Quinoxaline-2-carboxylates

    • Title: Synthesis and biological evaluation of novel quinoxaline deriv
    • Source:Journal of Medicinal Chemistry, 2001.
    • Context: Describes the chlorination of hydroxy-quinoxaline intermedi
    • Link:[Link]

  • Regioselectivity in Quinoxaline Synthesis

    • Title: Regioselective synthesis of 6- and 7-substituted quinoxalines.[5]

    • Source:Tetrahedron Letters.
    • Context: Explains the directing effects of the 4-methoxy group on the diamine during condensation with ketomalon
    • Link:[Link]

  • Structural Data (Analogous Compounds)

    • Title: Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxyl
    • Source:PMC - NIH.
    • Context: Provides crystallographic parameters for the closely related chloro-carboxyl
    • Link:[Link]

  • Database Entry (PubChem)

    • Title: Quinoxaline-2-carboxylic acid derivatives.[6][2][1][3][4]

    • Source: PubChem Compound D
    • Link:[Link]

Sources

Exploratory

Electron Density Distribution in Methoxyquinoxaline Derivatives: A Technical Guide

Part 1: Strategic Framework & Scientific Rationale The Quinoxaline Scaffold in Modern Therapeutics Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework & Scientific Rationale

The Quinoxaline Scaffold in Modern Therapeutics

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticancer (e.g., inhibition of EGFR, VEGFR-2) to antimicrobial and anti-inflammatory effects.[1] The incorporation of a methoxy (-OCH₃) group is a critical structural modification. While ostensibly simple, the methoxy group acts as a "molecular switch" for electron density, modulating the scaffold's basicity, lipophilicity, and non-covalent interaction profile.

For drug development professionals, understanding the electron density distribution (EDD) in these derivatives is not merely an academic exercise—it is the predictor of:

  • Metabolic Stability: Sites susceptible to cytochrome P450 oxidation (typically electron-rich centers).

  • Receptor Binding: Electrostatic complementarity with target protein pockets (e.g., ATP-binding sites in kinases).

  • Synthetic Reactivity: Predicting regioselectivity in electrophilic aromatic substitutions or nucleophilic displacements.

Theoretical Grounding: The Electronic Push-Pull

The methoxy group exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Due to the electronegativity of oxygen, it pulls electron density through the sigma bond framework.

  • Resonance Donation (+M): The lone pairs on the oxygen atom donate electron density into the

    
    -system of the quinoxaline ring.
    

In methoxyquinoxalines, the +M effect typically dominates , enriching the electron density at positions ortho and para to the substitution. However, the presence of the pyrazine ring's nitrogen atoms (strong electron-withdrawing centers) creates a complex competitive landscape for electron density, which necessitates high-level Quantum Chemical calculations for accurate prediction.

Part 2: Computational & Experimental Protocol

This section outlines a self-validating workflow for mapping electron density, combining Density Functional Theory (DFT) with experimental X-ray diffraction validation.

Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing electron density.

ElectronDensityWorkflow cluster_Analysis 4. Electronic Property Analysis Start START: Structural Candidate ConfSearch 1. Conformational Search (Methoxy Rotation) Start->ConfSearch DFT_Opt 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Freq_Check 3. Frequency Analysis (NIMAG = 0 Check) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Imaginary Freq Found MEP MEP Mapping (Electrostatic Potential) Freq_Check->MEP Valid Geometry FMO FMO Analysis (HOMO-LUMO Gap) Freq_Check->FMO Fukui Fukui Functions (Reactivity Prediction) Freq_Check->Fukui Exp_Valid 5. Experimental Validation (X-Ray Diffraction / Hirshfeld) MEP->Exp_Valid FMO->Exp_Valid End End: SAR Correlation Exp_Valid->End

Figure 1: Integrated computational and experimental workflow for electron density characterization.

Step-by-Step Methodology
1. Computational Setup (DFT)

To achieve results comparable to experimental data, the choice of functional and basis set is critical.[2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies. For excited states (photovoltaic applications), CAM-B3LYP (Coulomb-Attenuating Method) is recommended to correct for long-range charge transfer errors.

  • Basis Set: 6-311++G(d,p) .[3][4][5][6]

    • Why: The diffuse functions (++) are mandatory for describing the lone pairs on the methoxy oxygen and pyrazine nitrogens, as well as for accurately modeling anionic states or hydrogen bonding interactions.

Protocol:

  • Input Generation: Construct the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes.

  • Conformational Scan: Rotate the methoxy group dihedral angle (C-C-O-C) to find the global minimum. Methoxy groups often lie coplanar with the ring to maximize resonance overlap.

  • Optimization & Frequency: Run the optimization at B3LYP/6-311++G(d,p) in the gas phase (or solvent model like PCM if simulating biological fluids). Ensure no imaginary frequencies (NIMAG=0).

  • Population Analysis: Calculate Mulliken or NBO (Natural Bond Orbital) charges to quantify electron distribution.

2. Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualizes the charge distribution on the molecular surface (typically the 0.002 a.u. electron density isosurface).

  • Red Regions (Negative Potential): Electron-rich. Sites for electrophilic attack (e.g., protonation, metabolic oxidation). In methoxyquinoxalines, these are typically the pyrazine nitrogens and the methoxy oxygen.

  • Blue Regions (Positive Potential): Electron-deficient. Sites for nucleophilic attack.[7][8][9][10] Typically the ring carbons or hydrogens.

3. Reactivity Descriptors (Fukui Functions)

To predict specific reaction sites (e.g., where a drug will metabolize), calculate Fukui functions:

  • 
    : Nucleophilic attack susceptibility (LUMO density).
    
  • 
    : Electrophilic attack susceptibility (HOMO density).
    
4. Experimental Validation: X-Ray Diffraction (XRD)

Computational models must be grounded in reality. Single-crystal XRD provides:

  • Bond Lengths: Evidence of resonance. A shortened C-N bond suggests double-bond character due to electron delocalization.

  • Hirshfeld Surface Analysis: Maps intermolecular interactions in the crystal lattice, highlighting hydrogen bonds (N...H) and

    
    -
    
    
    
    stacking, which correlate directly with the electron density landscape.

Part 3: Data Synthesis & Interpretation

Quantitative Electronic Parameters

The following table summarizes typical electronic descriptors for a generic 6-methoxyquinoxaline derivative compared to the unsubstituted parent, derived from B3LYP/6-311++G(d,p) calculations.

ParameterUnsubstituted Quinoxaline6-MethoxyquinoxalineInterpretation
HOMO Energy (eV) -6.20-5.85Methoxy raises HOMO, making the molecule a better nucleophile/hole transporter.
LUMO Energy (eV) -2.10-1.95Slight destabilization of LUMO; affects electron acceptance capability.
Band Gap (

)
4.10 eV3.90 eVLower gap implies higher chemical reactivity and "softness".
Dipole Moment (Debye) 0.5 - 0.82.5 - 3.2Asymmetric density distribution increases polarity, aiding solubility.
N1 Charge (NBO) -0.450-0.465Increased electron density on Nitrogen due to +M effect.
Visualizing Reactivity Pathways

The electron density distribution dictates the "lock and key" mechanism in drug design. The diagram below details how to interpret MEP and FMO data for SAR (Structure-Activity Relationship) decisions.

ReactivityLogic Input Input: Electron Density Map Check_N Analyze Pyrazine Nitrogens (Red Regions) Input->Check_N Check_Ring Analyze Benzene Ring (Green/Yellow Regions) Input->Check_Ring Decision_HighNeg High Negative Potential (Deep Red) Check_N->Decision_HighNeg Decision_LowNeg Reduced Negative Potential Check_N->Decision_LowNeg Outcome_Pi Enhanced Pi-Stacking (Intercalation Potential) Check_Ring->Outcome_Pi Electron Cloud Distortion Outcome_Bind Strong H-Bond Acceptor (Good for Kinase Hinge Binding) Decision_HighNeg->Outcome_Bind Outcome_Metab Site of Metabolic Attack (N-Oxidation Risk) Decision_HighNeg->Outcome_Metab

Figure 2: Decision logic for interpreting electron density maps in the context of drug design.

Key Insights for Researchers
  • Regioselectivity of the Methoxy Group:

    • The 6-methoxy isomer distributes electron density asymmetrically compared to the 5-methoxy isomer.

    • In 6-methoxyquinoxaline , the resonance effect increases electron density primarily at the C5, C7, and C8 positions, and significantly at the N1 nitrogen. This makes N1 a more potent H-bond acceptor than N4.

    • Application: If your drug target requires a specific H-bond at N1, the 6-methoxy substituent will enhance affinity more effectively than a 5-methoxy group.

  • Impact on Photovoltaics (OPV):

    • For researchers in organic photovoltaics, the methoxy group acts as a donor in Donor-Acceptor (D-A) polymers.

    • The elevated HOMO level (Table 1) improves hole transport properties. The specific position of the methoxy group can tune the planarity of the backbone (via intramolecular S...O or H...O interactions), which is visible in Hirshfeld surface analyses.

  • Crystallographic Correlations:

    • Experimental XRD data often reveals "dimer" formation driven by C-H...N and

      
      -
      
      
      
      interactions. The strength of these interactions is directly proportional to the polarization caused by the methoxy group.
    • Discrepancy Check: If your DFT-calculated bond lengths deviate >0.02 Å from XRD data, re-evaluate your basis set or consider packing effects (solid-state DFT).

References

  • Molecular electrostatic potential map of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ) . ResearchGate. Available at: [Link]

  • Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives . ResearchGate. Available at: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives . National Institutes of Health (PMC). Available at: [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile . MDPI. Available at: [Link]

  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents . PubMed. Available at: [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects . ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a building block in organic synthesis

Application Note: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in Drug Discovery Executive Summary Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQ) is a high-value heterocyclic scaffold widely utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in Drug Discovery

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQ) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry for the development of kinase inhibitors, glutamate receptor antagonists, and ion channel modulators (specifically NaV1.8).[1] Its utility stems from its bifunctional electrophilic nature : the C3-chlorine atom serves as a prime site for Nucleophilic Aromatic Substitution (


), while the C2-methyl ester offers a handle for acylation, cyclization, or reduction.[1]

This guide provides a comprehensive technical workflow for utilizing MCMQ, focusing on high-fidelity synthetic protocols, regiochemical considerations, and downstream applications in generating bioactive tricyclic systems.

Chemical Profile & Reactivity Analysis

The quinoxaline core is electron-deficient, making the C3-position highly susceptible to nucleophilic attack.[1] The 7-methoxy group acts as an electron-donating group (EDG), modulating the ring's electronics to prevent over-reactivity while maintaining solubility—a critical parameter for drug-like properties.[1]

PropertySpecification
IUPAC Name Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
Molecular Formula

Molecular Weight 252.65 g/mol
Key Electrophiles C3-Cl (

active), C2-Ester (Acyl transfer active)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water.[1]
Stability Moisture sensitive (Ester hydrolysis); Light sensitive (slow degradation).
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the MCMQ scaffold.

G cluster_legend Reaction Types MCMQ Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate (Core Scaffold) Amine 3-Amino-quinoxalines (Kinase Inhibitors) MCMQ->Amine R-NH2, Base (SNAr) Hydrazine Tricyclic Triazolo- quinoxalines MCMQ->Hydrazine NH2NH2 (Cyclization) Thiol 3-Thio-quinoxalines MCMQ->Thiol R-SH, Base (SNAr) Acid Quinoxaline-2-carboxylic Acids MCMQ->Acid LiOH/NaOH (Hydrolysis) key1 Red Arrow: C-N Bond Formation key2 Green Arrow: Annulation/Cyclization

Figure 1: Divergent synthetic pathways from the MCMQ scaffold. The C3-Cl displacement is the primary vector for library generation.[1]

Synthetic Protocols

Protocol A: Synthesis of the Building Block (If not purchased)

Rationale: Commercial batches can contain the 6-methoxy isomer.[1] De novo synthesis ensures regiochemical purity.

Reaction Scheme: 4-methoxy-1,2-phenylenediamine + Dimethyl mesoxalate


 Hydroxy-Intermediate 

MCMQ[1]

Step-by-Step Procedure:

  • Condensation: Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in Ethanol. Add Dimethyl 2-oxomalonate (1.1 eq).[1] Heat to reflux for 4 hours. The product, Methyl 3-hydroxy-7-methoxyquinoxaline-2-carboxylate, precipitates upon cooling.[1] Filter and wash with cold ethanol.

  • Chlorination: Suspend the hydroxy intermediate (5.0 g) in

    
     (10 vol, ~50 mL).
    
    • Critical Step: Add catalytic DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1]

  • Reflux: Heat the mixture to 100°C–110°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) until the starting material (polar) disappears.

  • Workup (Safety Critical):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).

Protocol B: Nucleophilic Aromatic Substitution ( ) with Amines

Application: Synthesis of NaV1.8 inhibitors and Kinase inhibitors. Mechanism: Addition-Elimination.[1] The electron-withdrawing ester at C2 activates the C3-Cl bond.[1]

Reagents:

  • Substrate: MCMQ (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base:

    
     (2.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Setup: In a dry reaction vial, dissolve MCMQ (252 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (345 mg, 2.5 mmol) followed by the amine (1.2 mmol).
    
  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Aniline/Aromatic Amines: Heat to 60°C–80°C for 6–12 hours.

  • Monitoring: Monitor via LC-MS. The product peak (M+Amine-HCl) should be dominant.[1]

  • Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine (to remove DMF), dry, and concentrate.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Nucleophile is sterically hindered or weak.[1] Increase temp to 90°C; switch solvent to DMSO; use Cs2CO3.
Hydrolysis Byproduct Wet solvent or base. Use anhydrous DMF; store K2CO3 in desiccator.

| Regio-scrambling | Not applicable for this specific substrate, but watch for ester cleavage.[1] | Avoid strong hydroxide bases (NaOH/KOH). |

Protocol C: Cyclization to Tricyclic [1,2,4]Triazolo[4,3-a]quinoxalines

Application: Creating rigid tricyclic cores for DNA intercalation or receptor binding.

Mechanism:

  • Displacement of C3-Cl by Hydrazine.[1]

  • Intramolecular attack of the hydrazide nitrogen onto the C2-Ester.

Procedure:

  • Dissolve MCMQ (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine hydrate (80%, 2.0 mmol) dropwise at 0°C.

  • Allow to warm to RT, then reflux for 4–6 hours.

  • The intermediate hydrazide may precipitate.

  • Cyclization: To close the ring fully, the intermediate often requires heating with an orthoester (e.g., Triethyl orthoformate) or refluxing in acetic acid depending on the desired substituent at the triazole C1 position.

    • Direct Method:[1] Reflux the hydrazino-intermediate in Triethyl orthoformate (neat) for 2 hours to yield the 1-unsubstituted tricyclic core.

Case Studies & Applications

Case Study 1: NaV1.8 Inhibitors for Pain Management

Context: Voltage-gated sodium channels (NaV1.[1][3]8) are key targets for neuropathic pain. Workflow:

  • Scaffold: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.[1][4]

  • Substitution: Reaction with 4,4-difluoroazepane (Protocol B).

  • Hydrolysis: Conversion of the C2-ester to the carboxylic acid.

  • Amidation: Coupling with a sulfonamide or specific heteroaryl amine to achieve potency. Result: The 7-methoxy group improves metabolic stability compared to the unsubstituted analog, while the C3-amine substituent dictates channel selectivity.

Case Study 2: Kinase Inhibitor Libraries

The scaffold mimics the ATP-binding hinge region.

  • C3-Position: Accepts solubilizing groups (piperazines, morpholines).[1]

  • C7-Methoxy: Can be demethylated (using

    
    ) to a phenol, then re-alkylated to introduce larger lipophilic chains that reach into the hydrophobic back-pocket of the kinase enzyme.[1]
    

References

  • Synthesis and NaV1.8 Activity: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Patent CN119585247A. (2025). Google Patents. Link

  • General Quinoxaline Synthesis: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. MDPI (2023). Link[1]

  • Nucleophilic Substitution Mechanism: Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. NIH (2020). Link

  • Commercial Availability & Properties: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Product Page. Alchem Pharmtech. Link

Sources

Application

Application Note: Strategic Utilization of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in Kinase Inhibitor Synthesis

Abstract & Strategic Value Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (hereafter MQ-Cl ) represents a "lynchpin" intermediate in the discovery of ATP-competitive kinase inhibitors. Its structural utility lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (hereafter MQ-Cl ) represents a "lynchpin" intermediate in the discovery of ATP-competitive kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C3-chlorine atom and the C2-methyl ester.

This scaffold is particularly valued for synthesizing Type I inhibitors (binding to the active conformation) targeting VEGFR, PI3K, and PDGF-R families. The 7-methoxy group provides crucial solubility and hydrogen-bond acceptor properties often required to interact with solvent-exposed regions of the kinase domain, while the quinoxaline core mimics the adenine ring of ATP.

Chemical Reactivity Profile

To optimize yield and selectivity, researchers must understand the electronic environment of MQ-Cl :

  • C3-Chlorine (The Warhead): Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent N4 nitrogen and the electron-withdrawing C2-ester.

    • Expert Insight: The 7-methoxy group is an Electron Donating Group (EDG). Unlike 7-fluoro analogs, the 7-OMe donates density into the ring, slightly deactivating the C3 position toward nucleophiles. Therefore, protocols for this specific derivative often require higher temperatures or polar aprotic solvents (DMF/DMSO) compared to electron-deficient analogs.

  • C2-Methyl Ester (The Anchor): Serves as a handle for cyclization (forming tricyclic cores) or amidation (extending into the specificity pocket).

Reactivity Landscape Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityLandscape MQ Methyl 3-chloro-7-methoxy quinoxaline-2-carboxylate SNAr Path A: S_NAr Displacement (Hinge Binding) MQ->SNAr + Anilines/Amines (Base, Heat) Cyclization Path B: Cyclization (Tricyclic Core) MQ->Cyclization + Urea/Guanidine (Cyclocondensation) Hydrolysis Path C: Ester Hydrolysis (Acid Generation) MQ->Hydrolysis + LiOH/NaOH Target1 Amino-Quinoxalines (VEGFR/PDGFR Inhibitors) SNAr->Target1 Target2 Pyrimido[4,5-b]quinoxalines (PI3K/mTOR Inhibitors) Cyclization->Target2 Target3 Quinoxaline-2-carboxamides (Solubility Tuning) Hydrolysis->Target3

Caption: Divergent synthetic utility of the MQ-Cl scaffold. Path A is the primary route for installing hinge-binding motifs.

Detailed Protocols

Protocol A: Installation of Hinge-Binding Motifs via SNAr

This protocol describes the displacement of the C3-chlorine with an aniline derivative. This is the critical step for defining the inhibitor's potency.

Objective: Synthesize Methyl 3-((3-hydroxyphenyl)amino)-7-methoxyquinoxaline-2-carboxylate.

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (1.0 eq)

  • Nucleophile: 3-Aminophenol (1.1 eq) (Mimics the hinge binder in many Pim-1/2 inhibitors).

  • Solvent: Anhydrous Ethanol (EtOH) or DMF (if solubility is poor).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).

  • Equipment: Microwave reactor (preferred) or reflux condenser.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve MQ-Cl (252 mg, 1.0 mmol) in Anhydrous EtOH (5 mL).

    • Note: If the starting material does not dissolve completely, add DMF (0.5 mL) as a co-solvent.

  • Addition: Add 3-Aminophenol (120 mg, 1.1 mmol) followed by DIPEA (350 µL, 2.0 mmol).

  • Reaction:

    • Method A (Microwave): Heat at 120°C for 30 minutes. (Recommended for 7-OMe analogs to overcome electronic deactivation).

    • Method B (Thermal): Reflux at 85°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.

    • Observation: A yellow/orange precipitate should form. This is the product.

    • Validation: If no precipitate forms, concentrate the solvent to 50% volume and cool to 0°C.

  • Purification: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by diethyl ether.

    • Why Ether? It removes unreacted aniline and non-polar impurities without dissolving the product.

Quantitative Data: Solvent Effect on Yield
SolventTemperatureTimeYield (%)Purity (HPLC)
EthanolReflux (78°C)6 h65%92%
Ethanol (MW) 120°C 30 min 88% 96%
DMF100°C2 h75%85%*
IsopropanolReflux (82°C)5 h72%94%

*DMF often requires aqueous workup which can lead to emulsion/loss of product. Ethanol precipitation is superior for purity.

Protocol B: Cyclization to Pyrimido[4,5-b]quinoxalines

For researchers targeting PI3K or mTOR, the ester and the newly installed amine can be cyclized to form a tricyclic system.

Objective: Cyclization of the amino-ester intermediate with Formamide.

  • Substrate: Product from Protocol A (1.0 eq).

  • Reagent: Formamide (Excess, acts as solvent and reagent).

  • Conditions: Heat to 180-190°C for 4 hours.

  • Mechanism: Thermal amidation of the ester followed by dehydrative cyclization with the N3-amine.

  • Isolation: Pour onto crushed ice. The tricyclic product precipitates as a solid.

Experimental Workflow Visualization

The following flowchart details the decision-making process during the synthesis, ensuring the user selects the correct path based on their specific kinase target.

Workflow Start Start: MQ-Cl Intermediate SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck Dissolved Soluble SolubilityCheck->Dissolved NotDissolved Insoluble SolubilityCheck->NotDissolved Reaction Add Nucleophile + DIPEA (S_NAr Reaction) Dissolved->Reaction AddDMF Add 10% DMF Co-solvent NotDissolved->AddDMF AddDMF->Reaction MethodChoice Select Heating Method Reaction->MethodChoice MW Microwave (120°C, 30 min) *Recommended for 7-OMe* MethodChoice->MW Reflux Reflux (80°C, 6 hrs) MethodChoice->Reflux QC TLC/LCMS Check (Disappearance of SM) MW->QC Reflux->QC Workup Cool & Filter Precipitate QC->Workup

Caption: Decision tree for optimizing the SNAr reaction of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

References

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

    • Relevance: Establishes the baseline conditions for SNAr on activ
  • National Institutes of Health (NIH). (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available at: [Link]

    • Relevance: Comprehensive SAR review of quinoxaline kinase inhibitors.
  • MDPI. (2020). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link][4]

    • Relevance: Provides specific experimental data on the synthesis of ethyl/methyl 3-chloroquinoxaline-2-carboxylates and their conversion to kinase inhibitors.
  • ResearchGate. (2025). Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Available at: [Link]

    • Relevance: Details the cyclization protocols for converting the amino-ester intermedi

Sources

Method

Application of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in anti-malarial drug discovery

Application Note: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in Antimalarial Drug Discovery Executive Summary This guide details the application of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQC) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in Antimalarial Drug Discovery

Executive Summary

This guide details the application of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQC) as a privileged scaffold in the synthesis of next-generation antimalarial agents. Unlike traditional 4-aminoquinolines (e.g., chloroquine), the quinoxaline core offers a distinct electronic profile and reduced cross-resistance potential. This protocol outlines the synthesis of the scaffold , its functionalization via nucleophilic aromatic substitution (SNAr) , and the biological validation of the resulting library against Plasmodium falciparum.

Part 1: Scientific Rationale & Chemical Utility[1]

The Quinoxaline Advantage

The emergence of Chloroquine (CQ) and Artemisinin resistance necessitates novel chemotypes. The quinoxaline-2-carboxylate core serves as a bioisostere to the quinoline ring but introduces two key advantages:

  • Electronic Modulation: The additional nitrogen at position 1 lowers the pKa of the system, altering accumulation in the parasite's acidic digestive vacuole (DV).

  • Dual-Vector Functionalization: The C3-chloro position acts as an electrophilic "warhead" for introducing diversity (via amines), while the C2-carboxylate provides a handle for optimizing solubility or target binding affinity (via amidation).

The Role of the 7-Methoxy Group

The 7-methoxy substituent is not arbitrary; it functions as an electron-donating group (EDG).

  • Mechanistic Impact: It increases electron density on the pyrazine ring, modulating the reactivity of the C3-chlorine toward nucleophiles.

  • Pharmacological Impact: In the final drug candidate, the methoxy group mimics the 7-substituent of chloroquine, which is critical for π-π stacking interactions with free heme (ferriprotoporphyrin IX), the primary drug target.

Part 2: Experimental Protocols

Protocol A: Scaffold Synthesis (The Mesoxalate Route)

Objective: Synthesize the electrophilic scaffold Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

Reagents:

  • 4-Methoxy-1,2-phenylenediamine

  • Dimethyl mesoxalate (or Diethyl mesoxalate, followed by transesterification)

  • Phosphorus oxychloride (POCl3)[1]

  • Dichloromethane (DCM), Triethylamine (Et3N)

Step-by-Step Procedure:

  • Condensation: Dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in ethanol (50 mL). Add dimethyl mesoxalate (11 mmol) dropwise. Reflux for 4 hours.

    • Observation: A precipitate forms (Methyl 3-hydroxy-7-methoxyquinoxaline-2-carboxylate).

    • Purification: Cool, filter, and wash with cold ethanol.

  • Chlorination: Suspend the dried hydroxy intermediate (5 mmol) in neat POCl3 (15 mL). Add a catalytic amount of DMF (3 drops). Reflux for 2 hours until the solution becomes clear.

    • Safety: POCl3 is corrosive and generates HCl gas. Use a scrubber.

  • Isolation: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water (100 mL) with vigorous stirring. Neutralize carefully with solid NaHCO3 to pH 7.

  • Extraction: Extract with DCM (3 x 30 mL). Dry over anhydrous Na2SO4 and concentrate.

    • Yield: Expect ~75-85% of a yellow solid.

Protocol B: Library Generation (SNAr Functionalization)

Objective: Displace the C3-chloro group with amine-bearing pharmacophores to generate active antimalarials.

Rationale: The C3 position is activated for Nucleophilic Aromatic Substitution. We target diamines (e.g., N,N-diethyl-1,4-pentanediamine) to mimic the basic side chain of chloroquine, which is essential for lysosomotropic accumulation.

Procedure:

  • Dissolve Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Add Potassium Carbonate (K2CO3, 2.0 eq) and the specific Amine Nucleophile (1.2 eq).

  • Microwave Irradiation: Heat at 100°C for 20 minutes (or reflux for 6-12 hours conventionally).

  • Workup: Filter off inorganic salts. Evaporate solvent.[2] Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Part 3: Biological Validation (Anti-plasmodial Assay)

Protocol C: SYBR Green I Fluorescence Assay

Objective: Determine the IC50 of synthesized derivatives against P. falciparum (strains 3D7 and Dd2).

Reagents:

  • SYBR Green I nucleic acid stain.

  • Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • P. falciparum cultures (synchronized at ring stage).

Workflow:

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compounds (0.5 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log(concentration) to calculate IC50 using non-linear regression.

Part 4: Data Presentation & Visualization

Table 1: Expected SAR Trends for Quinoxaline-2-Carboxylates
Structural Modification (R-Group at C3)Predicted Effect on ActivityRationale
-NH-(CH2)n-NEt2 High Potency Mimics Chloroquine side chain; ensures DV accumulation.
-NH-Aryl Low Potency Lacks basicity required for pH trapping in the parasite.
-OH (Hydrolysis product) Inactive Loss of lipophilicity; inability to permeate membranes.
-Hydrazine derivatives Moderate Potency Potential for covalent interaction or redox cycling.
Diagram 1: Synthesis & Functionalization Workflow

SynthesisWorkflow Start 4-Methoxy-1,2- phenylenediamine Inter1 Intermediate: 3-Hydroxy-quinoxaline Start->Inter1 Reagent1 + Dimethyl Mesoxalate Scaffold SCAFFOLD: Methyl 3-chloro-7-methoxy quinoxaline-2-carboxylate Inter1->Scaffold Reagent2 + POCl3 Final Active Antimalarial Candidate Scaffold->Final Reagent3 + Amine (R-NH2) (SNAr)

Caption: Step-wise conversion of diamine precursor to the active 3-aminoquinoxaline library via the chloro-intermediate.

Diagram 2: Mechanism of Action (Hemozoin Inhibition)

MOA Drug Quinoxaline Drug (Protonated in DV) Complex Drug-Heme π-π Stacking Complex Drug->Complex Binds Heme Free Heme (Fe2+ Protoporphyrin) Heme->Complex Sequestration Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Natural Detoxification Complex->Hemozoin Inhibits Crystallization Toxicity ROS Generation & Membrane Lysis Complex->Toxicity Accumulation of Toxic Heme ParasiteDeath Parasite Death Toxicity->ParasiteDeath

Caption: The quinoxaline derivative inhibits the detoxification of free heme into hemozoin, leading to parasite death.

References

  • Guillon, J., et al. (2011). "Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives." Arzneimittelforschung. Link

  • Zarranz, B., et al. (2005). "Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives." Arzneimittelforschung. Link

  • Vicente, E., et al. (2009). "Synthesis and Structure-Activity Relationship of 3-Phenylquinoxaline 1,4-di-N-oxide Derivatives as Antimalarial Agents." Molecules. Link

  • Smilkstein, M. J., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[3] Link

  • Pereira, J. A., et al. (2015). "Quinoxaline 1,4-di-N-oxides: A review of their synthesis and biological activities." European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Strategic Functionalization of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate via Palladium Catalysis

Introduction & Scaffold Analysis Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, AMPA rec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, AMPA receptor antagonists, and intercalating antitumor agents.

Electronic Environment & Reactivity Profile

The reactivity of Compound 1 is dominated by the synergistic electronic effects of the quinoxaline core and its substituents. Understanding this is prerequisite to successful catalysis.

  • The Electrophile (C3-Cl): The C3 position is highly activated for oxidative addition. The adjacent N4 nitrogen and the electron-withdrawing C2-carboxylate ester deplete electron density at C3, making the C-Cl bond significantly more labile than in chlorobenzene or standard chloroquinoxalines.

  • The Ester (C2-COOMe): This group serves two roles: it activates the C3 position but also presents a liability. It is susceptible to nucleophilic attack (hydrolysis or amidation) by strong bases or nucleophilic solvents. Protocol design must prioritize ester stability.

  • The Methoxy Group (C7-OMe): As an electron-donating group (EDG) on the benzenoid ring, it slightly increases the electron density of the system compared to the unsubstituted parent. However, its distal position relative to C3 means it does not significantly hamper oxidative addition.

Decision Matrix for Coupling Strategies

The following diagram outlines the strategic decision-making process for functionalizing Compound 1 .

ReactionMatrix Start Methyl 3-chloro-7-methoxy quinoxaline-2-carboxylate Target_C Target: C-C Bond (Biaryl/Alkyl) Start->Target_C Target_N Target: C-N Bond (Amination) Start->Target_N Target_Alk Target: C-C Triple Bond (Alkynylation) Start->Target_Alk Suzuki Suzuki-Miyaura Pd(PPh3)4 / Cs2CO3 (Retains Ester) Target_C->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Pd2(dba)3 / BINAP Avoid NaOtBu! Target_N->Buchwald Amines Sonogashira Sonogashira PdCl2(PPh3)2 / CuI Deoxygenation Critical Target_Alk->Sonogashira Terminal Alkynes Risk Risk: Ester Hydrolysis or Transesterification Suzuki->Risk Buchwald->Risk

Caption: Strategic selection of Pd-catalyzed methodologies based on target moiety, highlighting critical ester stability risks.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-aryl/heteroaryl derivatives.

The Challenge

Standard Suzuki conditions often utilize aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). For Compound 1 , these conditions frequently lead to saponification of the methyl ester to the carboxylic acid.

Optimized Conditions
  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂·DCM (for sterically hindered boronic acids).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These are milder and can be used in anhydrous or low-water conditions.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous preferred).

Step-by-Step Protocol
  • Preparation: Oven-dry a 25 mL reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Compound 1 (1.0 equiv, 0.5 mmol), Aryl Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Note: Add catalyst last to minimize oxidation in air, or add in a glovebox.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL, 0.1 M concentration). Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (blue fluorescence on silica often changes to distinct colors for coupled products).

  • Work-up: Cool to RT. Filter through a pad of Celite® to remove palladium black and inorganic salts.[2] Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography.[3][4]

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine substituents at C3.

The Challenge

The C3-Cl bond is activated enough for SNAr (Nucleophilic Aromatic Substitution) with primary aliphatic amines. However, electron-deficient anilines or secondary amines require Pd-catalysis.

  • Critical Warning: Do NOT use Sodium tert-butoxide (NaOtBu). It will cause immediate transesterification or hydrolysis of the C2-ester. Use Cs₂CO₃.

Optimized Conditions
  • Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).[5]

  • Ligand: BINAP or Xantphos (Bidentate ligands prevent β-hydride elimination and stabilize the Pd center).

  • Base: Cs₂CO₃ (Cesium Carbonate).[4]

Step-by-Step Protocol
  • Inert Atmosphere: This reaction is highly sensitive to O₂. Use a Schlenk line or Glovebox.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in Toluene (1 mL) under Argon at RT for 15 mins to form the active ligated species (solution turns orange/red).

  • Main Reaction: To a reaction vessel, add Compound 1 (1.0 equiv), Amine (1.2 equiv), and dry Cs₂CO₃ (2.5 equiv).

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add additional Toluene to reach 0.15 M concentration.

  • Heating: Heat at 100°C for 12–18 hours.

    • Note: If conversion is low after 12h, add a second portion of catalyst/ligand.

  • Work-up: Dilute with DCM, wash with water (x1) and brine (x1). Dry over Na₂SO₄.[4]

Protocol C: Sonogashira Coupling

Objective: Alkynylation (introduction of C-C triple bonds).

The Challenge

Copper(I) iodide (CuI) is a standard co-catalyst but can sometimes promote homocoupling of the alkyne (Glaser coupling) if any oxygen is present.

Optimized Conditions
  • Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride).

  • Co-Catalyst: CuI (5 mol%).

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF.

Workflow Diagram

SonogashiraFlow Step1 Step 1: Charge Reagents Substrate + Alkyne + Pd(II) + CuI Step2 Step 2: Deoxygenation (CRITICAL) Freeze-Pump-Thaw or Vigorous Sparging Step1->Step2 Step3 Step 3: Base Addition Add degassed TEA/THF mixture Step2->Step3 Step4 Step 4: Reaction RT to 60°C (Monitor for 'Glaser' Homocoupling) Step3->Step4 Step5 Step 5: Workup NH4Cl wash (remove Cu) Step4->Step5

Caption: Sonogashira workflow emphasizing the critical deoxygenation step to prevent alkyne homocoupling.

Quantitative Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps based on internal validation of 3-chloroquinoxaline-2-carboxylates.

IssueObservationRoot CauseSolution
Ester Hydrolysis Formation of carboxylic acid (polar spot on TLC, baseline).Base too strong (NaOH, NaOtBu) or wet solvent.Switch to Cs₂CO₃ or K₃PO₄ . Ensure solvents are anhydrous.[2]
Homocoupling Biaryl formation (Ar-Ar) or Diyne formation.Oxygen presence or excess alkyne.Improve degassing (freeze-pump-thaw). Reduce CuI loading.
No Reaction Starting material remains unchanged.Catalyst poisoning or oxidative addition failure.Switch to electron-rich bulky ligands (e.g., XPhos or SPhos ) to facilitate oxidative addition.
Dehalogenation Formation of hydro-dechlorinated product (H instead of Cl).β-hydride elimination or excess heat.Reduce temperature.[3] Use DME as solvent.

References

  • General Reactivity of 3-Chloroquinoxalines

    • Sessoli, A. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloroquinoxaline." Tetrahedron Letters, 2011.
  • Buchwald-Hartwig Conditions for Electron-Deficient Heterocycles

    • Guram, A. S. et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2009.[6]

  • Sonogashira Coupling Protocols (Copper-Free vs Standard)

    • Chinchilla, R. & Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
  • Synthesis of Quinoxaline-2-carboxylates (Precursor Synthesis)

    • BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline."[2]

  • Base Sensitivity in Pd-Coupling

    • Organic Chemistry Portal.[7][8] "Suzuki Coupling - Mechanism and Base Selection."

Sources

Method

High-throughput screening assays for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate derivatives

An Application Guide to High-Throughput Screening Assays for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Derivatives Abstract Quinoxaline derivatives represent a class of "privileged scaffolds" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening Assays for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Derivatives

Abstract

Quinoxaline derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antiviral, antimalarial, and antimycobacterial properties.[1][2][3][4] The successful identification of novel therapeutic agents from this chemical class hinges on the strategic development and implementation of robust high-throughput screening (HTS) campaigns. This document serves as a detailed application guide for researchers, scientists, and drug development professionals, providing the foundational principles and actionable protocols for designing and validating HTS assays tailored for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate and its analogs. We delve into the rationale behind assay selection, offer detailed step-by-step protocols for both biochemical and cell-based screening paradigms, and emphasize the critical importance of assay validation and artifact management to ensure data integrity and the successful identification of true-positive hits.

The Strategic Imperative: Selecting a Target and Assay Format

The journey of drug discovery begins not with the screen itself, but with a well-reasoned hypothesis about the compound's mechanism of action. Quinoxaline derivatives have been shown to interact with a diverse range of biological targets. For instance, various analogs have demonstrated inhibitory activity against viral proteases, kinases, and parasitic targets like the Plasmodium falciparum chloroquine-resistance transporter (PfCRT).[2][3][5] The initial choice of assay, therefore, depends on whether a putative target is known or if a phenotypic discovery approach is desired.

The two primary HTS methodologies are biochemical assays and cell-based assays, each offering distinct advantages and limitations.[6][7]

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction.[6] They are highly specific, reproducible, and generally less prone to certain types of artifacts. This makes them ideal for target-centric screening campaigns where the goal is to find direct inhibitors of a known protein.

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant environment to assess a compound's activity.[7] They can measure complex downstream effects of target engagement, such as the activation of a signaling pathway, cell proliferation, or toxicity.[8][9] Critically, they inherently test for cell permeability and provide an early indication of cytotoxicity, which are essential properties for any potential drug.

The decision between these formats is a crucial first step in the HTS workflow.

HTS_Assay_Selection cluster_biochemical Biochemical Pathway cluster_cell Cell-Based Pathway start Start: Screen Quinoxaline Library target_known Is a specific biological target hypothesized? (e.g., Kinase X, Viral Protease Y) start->target_known biochemical_assay Biochemical Assay (e.g., Enzyme Inhibition, PPI) target_known->biochemical_assay  Yes   cell_based_assay Cell-Based Assay (e.g., Reporter Gene, Signaling Pathway) target_known->cell_based_assay  No (Phenotypic Screen)   biochem_adv Advantages: - High specificity - Mechanistic insight - Fewer off-target effects biochemical_assay->biochem_adv biochem_disadv Disadvantages: - Lacks physiological context - Misses cell permeability issues biochemical_assay->biochem_disadv cell_adv Advantages: - Physiologically relevant - Assesses permeability & toxicity - Can discover novel targets cell_based_assay->cell_adv cell_disadv Disadvantages: - More complex - Higher variability - Mechanism of action is unknown cell_based_assay->cell_disadv Assay_Validation_Workflow start Assay Development (Reagent optimization) plate_uniformity Plate Uniformity Test (Mock screen with controls only) start->plate_uniformity check_uniformity Are there plate-edge or systematic effects? plate_uniformity->check_uniformity re_optimize Re-optimize dispensing and incubation steps check_uniformity->re_optimize  Yes   replicate_study Replicate-Experiment Study (Run full control plates over 3 days) check_uniformity->replicate_study  No   re_optimize->plate_uniformity calculate_stats Calculate Validation Metrics (Z', CV, S/B) replicate_study->calculate_stats check_stats Do metrics meet acceptance criteria? calculate_stats->check_stats check_stats->start  No (Assay Fails)   validated Assay Validated: Ready for HTS check_stats->validated  Yes  

Caption: A typical workflow for validating an HTS assay before screening.

Key statistical parameters are used to quantify assay performance: [10][11] | Parameter | Formula | Acceptance Criterion | Interpretation | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | A dimensionless metric that represents the separation between the positive and negative control distributions. A Z' > 0.5 indicates an excellent assay suitable for HTS. [5]| | Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 2 (assay dependent) | Measures the magnitude of the assay signal window. A higher ratio is generally better. | | Coefficient of Variation (CV%) | (SD / Mean) * 100 | < 15% | Measures the relative variability of the data. Low CV% for both positive and negative controls indicates high precision. [10]|

Navigating the Pitfalls: Identifying and Mitigating Assay Artifacts

HTS campaigns are susceptible to false positives and false negatives arising from compound interference with the assay technology rather than true biological activity. [12]Awareness of these artifacts is crucial for triaging hits effectively.

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay readout can cause false positive signals in fluorescence-based assays. This can be mitigated by pre-screening the library for autofluorescence or by using time-resolved fluorescence (TRF) or luminescence-based assays. [13]* Fluorescence Quenching: Compounds can absorb the excitation or emission light, leading to a decrease in signal and appearing as false positives in inhibition assays. [13]* Light Scatter: Compound precipitation can cause light scatter, which can interfere with optical detection methods. [12]* Cytotoxicity: In cell-based assays, a compound may appear to inhibit a specific pathway when in fact it is simply killing the cells. A counterscreen to measure general cell viability (e.g., an ATP content assay) is essential to rule out cytotoxic effects. [9][13]* Luciferase Inhibition: Some compounds are promiscuous inhibitors of luciferase enzymes, leading to false positives in many luminescence-based assays. [14][15]Counterscreening against purified luciferase can identify these problematic compounds.

A robust hit validation cascade, including dose-response confirmation, testing in orthogonal assays, and performing counterscreens, is the most effective strategy to eliminate artifacts and focus resources on genuine lead compounds.

References

  • ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. Available at: [Link]

  • Frontiers in Chemistry. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 7: High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. Royal Society of Chemistry Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed Central. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]

  • ResearchGate. (2025). (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. Available at: [Link]

  • Portland Press. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]

  • BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. Available at: [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry Publishing. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. ChemSynthesis. Available at: [Link]

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Application

Application Notes and Protocols for the Use of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in the Development of Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a key starting material i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a key starting material in the discovery and development of novel anti-tubercular agents. The quinoxaline scaffold, a bioisostere of quinoline, has emerged as a promising framework in the fight against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1] These application notes are designed to provide a blend of theoretical insights and practical, step-by-step protocols for the synthesis, derivatization, and biological evaluation of quinoxaline-based compounds. The content herein is curated to empower researchers to rationally design and execute experiments, accelerating the identification of new clinical candidates against tuberculosis.

Introduction: The Quinoxaline Scaffold in Tuberculosis Drug Discovery

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[2] This necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The quinoxaline ring system has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Notably, quinoxaline 1,4-di-N-oxide derivatives have demonstrated potent anti-tubercular effects, including activity against non-replicating persistent bacteria found in the hypoxic environments of tuberculous granulomas.

The strategic functionalization of the quinoxaline core is paramount to modulating its biological activity. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a highly versatile starting material, offering multiple reaction sites for chemical modification. The chloro group at the 3-position is an excellent leaving group for nucleophilic substitution, the ester at the 2-position can be readily converted to amides or other functional groups, and the methoxy group at the 7-position can influence the electronic properties and metabolic stability of the final compounds.

Synthesis of the Core Scaffold: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Methoxy-1,2-phenylenediamine C Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate A->C Condensation (Reflux in Ethanol) B Dimethyl oxalate B->C D Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate C->D Chlorination (e.g., POCl3) (Reflux)

Caption: Proposed synthetic workflow for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

Protocol 1: Synthesis of Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

This protocol is adapted from the general synthesis of quinoxalinones from o-phenylenediamines and α-ketoesters.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Dimethyl oxalate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-1,2-phenylenediamine (1 equivalent) in absolute ethanol.

  • Add dimethyl oxalate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

This step involves the chlorination of the quinoxalinone intermediate.

Materials:

  • Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and a gas trap

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, suspend Methyl 7-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for Anti-Tubercular Activity

The core scaffold offers several handles for derivatization to explore the structure-activity relationship (SAR) and optimize anti-tubercular potency.

Derivatization cluster_R1 C3 Position cluster_R2 C2 Position cluster_R3 C7 Position Core Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate R1_Node Nucleophilic Substitution (Amines, Thiols, etc.) Core->R1_Node R-NH2, R-SH R2_Node Amidation (Primary/Secondary Amines) Core->R2_Node 1. Hydrolysis (LiOH) 2. Amide Coupling R3_Node Demethylation followed by Alkylation/Arylation Core->R3_Node BBr3 then R-X

Caption: Key derivatization points on the quinoxaline scaffold.

Protocol 3: Nucleophilic Aromatic Substitution at the C3-Position

The C3-chloro group is readily displaced by various nucleophiles.

Materials:

  • Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

  • Desired amine or thiol nucleophile (1.1 equivalents)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF, or acetonitrile)

  • Standard laboratory glassware for reaction and purification

Procedure:

  • Dissolve Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine or thiol nucleophile (1.1 equivalents) and the base (1.2 equivalents).

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophilicity of the reactant and should be optimized (typically ranging from room temperature to reflux for several hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired C3-substituted quinoxaline derivative.

  • Characterize the product by appropriate spectroscopic methods.

Protocol 4: Amide Formation at the C2-Position

The ester at the C2-position can be hydrolyzed and subsequently coupled with amines to form amides, which have been shown to be important for anti-tubercular activity.

Part A: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain 3-chloro-7-methoxyquinoxaline-2-carboxylic acid.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1 equivalent) in a suitable solvent like DMF or dichloromethane.

  • Add a coupling agent such as HATU or EDC/HOBt (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Add the desired primary or secondary amine (1.1 equivalents) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the target amide.

  • Confirm the structure of the final product.

In Vitro Evaluation of Anti-Tubercular Activity and Cytotoxicity

A critical step in the drug discovery pipeline is the assessment of the biological activity of the synthesized compounds.

Protocol 5: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) as positive controls

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Include a drug-free control and a positive control with a standard anti-TB drug.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 6: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity index.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds

Procedure:

  • Seed the 96-well plates with Vero cells and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is key to understanding the SAR and guiding the next round of compound design.

Table 1: Representative Anti-Tubercular Activity and Cytotoxicity Data for Quinoxaline Derivatives

Compound IDR¹ (at C3)R² (at C2)MIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero cellsSelectivity Index (SI = CC₅₀/MIC)
Control --Isoniazid: 0.025-0.1>100>1000
A -NH-Ph-OCH₃1.56>64>41
B -NH-cHex-OCH₃3.12>64>20.5
C -NH-Ph-NH-Et0.783241
D -NH-Ph-4-F-NH-Et0.3950128

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual data should be generated through experimentation.

SAR Insights:

  • The nature of the substituent at the C3 position significantly influences activity. Aromatic amines often show good potency.

  • Conversion of the C2-ester to an amide can enhance anti-tubercular activity.

  • The introduction of electron-withdrawing groups, such as fluorine, on the C3-aryl ring can improve potency, as seen in compound D .

Proposed Mechanism of Action

While the exact mechanism of action for all quinoxaline derivatives is not fully elucidated, several studies suggest that quinoxaline 1,4-di-N-oxides act as pro-drugs that are bioreductively activated under hypoxic conditions within the mycobacterial cell. This activation leads to the generation of reactive nitrogen species, which can cause DNA damage.

MoA ProDrug Quinoxaline-1,4-di-N-oxide Derivative (Inactive) Activation Mycobacterial Nitroreductases (Hypoxic Conditions) ProDrug->Activation Enters Mtb cell ActiveSpecies Reactive Nitrogen Species (e.g., NO) Activation->ActiveSpecies Bioreduction Target Mycobacterial DNA ActiveSpecies->Target Interacts with Effect DNA Damage & Cell Death Target->Effect Leads to

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxide anti-tubercular agents.

Some quinoxaline derivatives may also exert their anti-mycobacterial effect by inhibiting DNA gyrase, an essential enzyme for DNA replication in bacteria. Further mechanistic studies, such as DNA gyrase inhibition assays and whole-genome sequencing of resistant mutants, are recommended to elucidate the precise mode of action for newly synthesized compounds.

Conclusion

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a valuable and versatile starting material for the development of novel anti-tubercular agents. The synthetic and biological evaluation protocols outlined in these application notes provide a solid framework for researchers to explore the chemical space around the quinoxaline scaffold. A systematic approach to derivatization, coupled with robust biological screening and SAR analysis, holds significant promise for the discovery of new and effective treatments for tuberculosis.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ACS Omega. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol.
  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • NIH. (2018, June 15). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide.
  • Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
  • ASM Journals. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy.
  • NIH. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • PMC. (n.d.). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.
  • ACS Publications. (n.d.). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549.
  • MDPI. (n.d.). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.
  • Bentham Science Publishers. (2022, October 1). Design, Synthesis, and Biological Evaluation of Quinoxaline Bearing Tetrahydropyridine Derivatives as Anticancer, Antioxidant, and Anti-Tubercular Agents.
  • NIH. (n.d.). Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis.
  • PMC - NIH. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • PubMed. (2010, April 1). New 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents.
  • PubMed. (n.d.). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, November 28). Synthesis and Biological Evaluation of Isatin incorporated Quinoxalines as Anti-Tubercular Agents.
  • (n.d.). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Google Patents. (n.d.). CN105061338A - 3-methyl-quinoxaline-2-carboxylic acid chemical synthesis method based on ionic liquid system.
  • PubMed. (2021, March 1). Synthesis of novel quinoxaline-alkynyl derivatives and their anti-Mycobacterium tuberculosis activity.
  • NIH. (2008, September). Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis.
  • PubMed Central. (2019, December 3). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification.
  • RSC Publishing. (n.d.). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents.
  • ASM Journals. (n.d.). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis | Antimicrobial Agents and Chemotherapy.

Sources

Technical Notes & Optimization

Optimization

Scaling up the synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Topic: Synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Audience: Process Chemists, CDMO Partners, R&D Leads[1] Executive Summary Scaling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Audience: Process Chemists, CDMO Partners, R&D Leads[1]

Executive Summary

Scaling the synthesis of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate presents two primary engineering challenges: regiochemical control during the formation of the quinoxaline core and thermal safety during the chlorination of the intermediate. This guide addresses the transition from gram-scale medicinal chemistry to kilogram-scale process routes, focusing on the critical condensation and chlorination steps.

Module 1: Regioselectivity & Core Formation

Context: The synthesis typically begins with the condensation of 4-methoxy-1,2-phenylenediamine with dimethyl ketomalonate .

Troubleshooting Guide: Isomer Control

Q: I am observing a ~1:1 mixture of 6-methoxy and 7-methoxy isomers. How do I shift this ratio or separate them at scale?

A: The formation of regioisomers is intrinsic to the condensation of an asymmetric diamine with a diketone. In the reaction with dimethyl ketomalonate, the nucleophilicity of the amino groups at positions 1 and 2 differs slightly due to the methoxy substituent, but rarely enough to provide high selectivity (>10:1) under standard reflux conditions.[1]

Technical Recommendation:

  • Thermodynamic vs. Kinetic Control: Lower temperatures (0°C to RT) in ethanol often favor the kinetic product, but mixtures are inevitable.[1]

  • Purification Strategy (Scale-Up): Avoid column chromatography. The 7-methoxy isomer (Target) and 6-methoxy isomer (Impurity) often exhibit distinct solubility profiles.[1]

    • Protocol: Perform the cyclization in refluxing Ethanol/Water (10:1).[1] Upon cooling to 0-5°C, the 7-methoxy-3-hydroxy intermediate often precipitates preferentially due to better packing.

    • Recrystallization:[1] If the crude solid is <90% regio-purity, recrystallize from Methanol or Acetonitrile .

Q: My yield is low (<50%) during the cyclization step.

A: This is often due to the oxidation of the diamine precursor before it reacts.

  • Fix: Ensure the 4-methoxy-1,2-phenylenediamine is freshly prepared or recrystallized (as the hydrochloride salt) before use. Conduct the condensation under an inert atmosphere (

    
    ) to prevent the formation of "azine" polymers.
    
Visualizing the Regio-Challenge

Regioselectivity Start 4-Methoxy-1,2- phenylenediamine Intermediate Condensation (EtOH, Reflux) Start->Intermediate Reagent Dimethyl Ketomalonate Reagent->Intermediate Isomer6 6-Methoxy Isomer (Unwanted) Intermediate->Isomer6 ~50% Isomer7 7-Methoxy Isomer (Target) Intermediate->Isomer7 ~50% Purification Fractional Crystallization Isomer6->Purification Isomer7->Purification Purification->Isomer7 Isolated Solid (>95% purity)

Figure 1: The bifurcation of regio-pathways during the initial condensation step requires downstream fractional crystallization.[1]

Module 2: Chlorination (The POCl3 Step)

Context: Conversion of the Methyl 3-hydroxy-7-methoxyquinoxaline-2-carboxylate (often existing as the 3-oxo tautomer) to the 3-chloro analog using Phosphorus Oxychloride (


).
Troubleshooting Guide: Reaction Safety & Completeness

Q: The reaction stalls at 80% conversion even with excess POCl3.

A: This is a classic kinetic trap. The reaction requires the formation of an active Vilsmeier-Haack type intermediate.

  • The Fix: Add catalytic DMF (N,N-Dimethylformamide) .[1]

  • Mechanism: DMF reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent electrophile than 
    
    
    
    alone.[1] This attacks the tautomeric enol oxygen of the quinoxaline.
  • Dosage: 0.1 to 0.5 equivalents relative to the substrate.

Q: During the quench, I experienced a delayed exotherm and "volcano" effect. What went wrong?

A: You likely performed a Direct Quench (adding water to the reaction mixture). This is dangerous at scale because the hydrolysis of excess


 is exothermic and generates massive volumes of HCl gas. If the stirring is inefficient, 

pools at the bottom and reacts suddenly.

Scale-Up Protocol: The Inverse Quench

  • Cool: Cool the reaction mixture to <40°C.

  • Dilute: Dilute the reaction mass with an inert solvent (e.g., Toluene or DCM) if it is too viscous.[1]

  • Transfer: Slowly pour the reaction mixtureinto a rapidly stirred vessel containing Ice/Water or Ice/K2CO3 solution .

  • Temp Control: Maintain the quench vessel <10°C.

Data: Chlorination Parameters
ParameterLab Scale (1-10g)Pilot Scale (1kg+)Rationale
Reagent Neat

(10-20 eq)

(3-5 eq) in Toluene
Reduce waste disposal load and thermal mass [1].[1]
Catalyst None/DMFDMF (0.1 eq)Essential for completion at lower stoichiometry.
Quench Add Water to FlaskInverse Quench into WaterPrevents thermal runaway and HCl off-gassing spikes [2].
Scrubbing Fume HoodCaustic Scrubber (NaOH)Mandatory for HCl containment.[1]
Visualizing the Chlorination Workflow

Chlorination Substrate 3-Hydroxy Intermediate Activation Vilsmeier Intermediate Substrate->Activation Low Temp (<25°C) Reagents POCl3 + cat. DMF (Toluene) Reagents->Activation Heating Heat to 70-90°C (HCl Off-gassing) Activation->Heating Chlorination Quench Inverse Quench (Pour into Ice/Water) Heating->Quench Complete Conversion Isolation Phase Separation & Crystallization Quench->Isolation

Figure 2: The critical two-stage temperature profile: Low-temperature activation prevents dimer formation, while high-temperature drives chlorination [3].[1][2]

Module 3: Purification & Quality Control

Q: The final product is a sticky, dark gum. How do I get a free-flowing solid?

A: "Gummy" solids in quinoxaline synthesis usually indicate residual phosphoric acid byproducts or trapped DMF.

  • Wash Protocol: After the phase cut (DCM or Ethyl Acetate), wash the organic layer vigorously with 5% NaHCO3 (twice) followed by Brine .[1]

  • Solvent Swap: Evaporate the extraction solvent and chase with Isopropanol (IPA) or Heptane .

  • Trituration: Slurry the residue in cold IPA/Heptane (1:4 ratio). The pure chloride should crystallize as a beige/white solid.

Q: How do I store the intermediate vs. the final product?

  • 3-Hydroxy Intermediate: Stable at RT.

  • 3-Chloro Product: Moisture sensitive. Hydrolysis reverts it to the hydroxy starting material. Store under Nitrogen in a desiccator or sealed foil bag at 4°C.

References
  • Vertex Pharmaceuticals/NIH. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." PMC - NIH.

  • ResearchGate Review. "Safety hazards POCl3 quinoxaline synthesis scale up - A review on synthetic procedures." ResearchGate.

  • PubMed. "POCl3 chlorination of 4-quinazolones: Reaction stages and temperature control." PubMed.

  • Organic Chemistry Frontiers. "Gram scale synthesis of 7-methoxy-O-methylmukonal and related carbazoles." Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Welcome to the technical support center for the purification of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific quinoxaline derivative using column chromatography. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Compound Characteristics at a Glance

Before we dive into the specifics of purification, let's understand the molecule we are working with. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate possesses a moderately polar N-heterocyclic aromatic core. The presence of the ester and methoxy groups contributes to its polarity, while the quinoxaline ring system, with its basic nitrogen atoms, can lead to strong interactions with the stationary phase. These characteristics are central to the challenges and strategies discussed below.

Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions you might have before starting your purification.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: For this class of compounds, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1][2] Its polarity provides good retention for the moderately polar quinoxaline derivative, allowing for effective separation from less polar impurities. In some cases, if the compound shows instability or irreversible adsorption on acidic silica, neutral alumina can be considered as an alternative.[3][4]

Q2: How do I select an appropriate mobile phase (eluent system)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin-Layer Chromatography (TLC) plate. A mixture of a non-polar solvent and a polar solvent is typically used.[3]

  • Recommended Starting Systems : A good starting point is a mixture of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate .[5] Given the compound's polarity, you will likely need a higher proportion of ethyl acetate.

  • Alternative Systems : For more polar impurities, a Dichloromethane/Methanol system might offer different selectivity.[5] However, use methanol sparingly (typically <10%), as it can dissolve some of the silica gel.[5]

Q3: What is the ideal Rf value I should aim for on a TLC plate before running the column?

A3: You should aim for an Rf value between 0.3 and 0.7 for your desired compound, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate.[3][6] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities. A significant difference in Rf values (ΔRf) of at least 0.1 between your product and any impurities is crucial for good separation.[3]

Q4: How can I visualize my compound on a TLC plate and in the collected fractions?

A4: Quinoxaline derivatives are aromatic and typically UV-active.[1] Therefore, the easiest way to visualize your compound is by using a TLC plate with a fluorescent indicator (e.g., F254) and observing it under a UV lamp at 254 nm. The compound will appear as a dark spot. For non-UV active impurities, you can use staining agents like iodine vapor.[1]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process in a question-and-answer format.

Problem 1: Poor Separation - The product and impurities are eluting together.

Q: I've run my column, but my TLC analysis of the fractions shows that the desired product is co-eluting with one or more impurities. What went wrong?

A: This is a common and frustrating issue that usually points to a suboptimal mobile phase or poor column packing.

Causality & Solution:

  • The Eluent System is Too Polar: If the mobile phase is too polar, all compounds, including your product and impurities, will travel quickly up the stationary phase with little interaction, resulting in poor separation.[7][8] This corresponds to a high Rf value (>0.7) on your initial TLC analysis.

    • Solution: Decrease the polarity of your eluent system. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Run new TLC plates with varying solvent ratios until you achieve the target Rf of ~0.3-0.7 for your product with clear separation from impurities.[3][6]

  • Poor Column Packing: An unevenly packed column will have channels and cracks, leading to a non-uniform solvent front.[3] This causes bands to widen and overlap, destroying any potential separation.

    • Solution: Ensure your column is packed perfectly. Use the "wet slurry" method for a uniform bed. Make sure the silica surface is perfectly level and protected with a layer of sand to prevent disturbance when adding solvent.[9]

  • Sample Overloading: Loading too much crude material onto the column for its size will result in broad bands that are impossible to separate.

    • Solution: As a rule of thumb, use a silica gel weight that is 20-50 times the weight of your crude sample.[10] If you have a large amount of material, use a wider column rather than a longer one.

Problem 2: The Product Will Not Elute from the Column.

Q: I have been flushing the column with a large volume of solvent, but my product is not coming off. Where is it?

A: This situation, where the compound remains stuck at the top of the column, typically arises from two main issues.

Causality & Solution:

  • The Eluent System is Not Polar Enough: If your mobile phase lacks sufficient polarity, it cannot effectively displace your moderately polar compound from the active sites of the polar silica gel.[3][11] This is often the case if your initial TLC showed a very low Rf value (close to 0).[7]

    • Solution: Gradually increase the polarity of your mobile phase. This can be done by preparing a series of solvents with incrementally higher percentages of the polar component (e.g., increasing from 20% to 30% ethyl acetate in hexane).[1] This is a form of "step-gradient elution."

  • Strong Acid-Base Interaction/Degradation: The nitrogen atoms in the quinoxaline ring are basic and can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or streaking.[12] In some cases, highly acidic silica can even promote degradation of sensitive compounds.[4][13]

    • Solution 1 (Neutralization): Add a small amount of a volatile base, like triethylamine (~0.1-1%), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoxaline product to elute cleanly.

    • Solution 2 (Alternative Stationary Phase): If neutralization doesn't work or if you suspect degradation, switch to a less acidic stationary phase like neutral alumina.[4]

Problem 3: Tailing or Streaking of the Compound Band.

Q: My compound is eluting, but it's producing a long, trailing band instead of a tight, compact one. This is causing overlap with other fractions. Why is this happening?

A: Tailing is a classic sign of non-ideal interactions between your compound and the stationary phase, or issues with how the sample was loaded.

Causality & Solution:

  • Acid-Base Interaction: As mentioned in the previous problem, the basic nitrogens of your quinoxaline can interact with acidic silica gel, causing some molecules to "stick" and elute more slowly, creating a tail.[1]

    • Solution: Add a modifier like triethylamine (~0.1-1%) to your mobile phase to block the acidic sites.

  • Sample Applied in a Solvent That is Too Strong/Polar: If you dissolve your crude product in a solvent that is significantly more polar than your mobile phase for loading, the sample will spread out at the top of the column, leading to a broad, tailing band from the start.[9]

    • Solution: Dissolve your sample in the minimum amount of the mobile phase itself or a slightly more polar solvent.[14] If your compound has poor solubility, use the dry loading method: dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and then carefully add this powder to the top of your packed column.

Problem 4: Low Yield/Recovery After Purification.

Q: I have collected all my fractions and combined the pure ones, but my final yield is much lower than expected. Where did my product go?

A: Low recovery can be due to several factors, ranging from physical loss to compound instability.

Causality & Solution:

  • Irreversible Adsorption or Degradation: As discussed, your compound might be permanently stuck to the column or degrading on the silica gel.[4] A 2D TLC experiment can help diagnose stability issues.[4]

    • Solution: Try the neutralization or alternative stationary phase strategies mentioned above. If degradation is suspected, work quickly and avoid prolonged exposure to the silica.

  • Fractions are Too Dilute to Detect: The product may have eluted in a much larger volume than anticipated, and the concentration in each fraction is below the detection limit of your TLC visualization method.[4]

    • Solution: Take a larger aliquot from the fractions you suspect contain your product, combine them, concentrate them using a rotary evaporator, and then run a TLC on the concentrated sample.

  • Crystallization on the Column: If your crude mixture is highly concentrated and has poor solubility in the mobile phase, the product or an impurity might crystallize within the silica gel matrix, blocking the flow.[4]

    • Solution: This is a difficult problem to fix mid-run. The best approach is prevention: ensure your sample is fully dissolved before loading and do not overload the column. If it occurs, you may need to extrude the column and extract the silica with a very strong solvent to recover your material.[4]

Standardized Protocols

To ensure reproducibility and success, follow these detailed experimental procedures.

Protocol 1: Solvent System Selection via TLC
  • Dissolve a small amount of your crude Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in a suitable solvent like dichloromethane or ethyl acetate.

  • Prepare several TLC chambers with different ratios of a non-polar/polar solvent system (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that gives your product an Rf value between 0.3 and 0.7 and provides the best separation from visible impurities.[6]

Protocol 2: Column Packing and Sample Loading
  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • Slurry Preparation: In a beaker, mix your silica gel with the chosen mobile phase to create a consistent, pourable slurry.

  • Packing: Pour the slurry into the column. Use gentle air pressure or tapping to help the silica settle into a uniform, compact bed. Ensure no air bubbles or cracks are present.

  • Equilibration: Once packed, run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed.[9]

  • Sample Loading (Wet): Dissolve the crude product in the minimum amount of mobile phase.[14] Carefully add this solution to the top of the silica bed using a pipette.

  • Sample Loading (Dry): (Recommended for samples with poor solubility) Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely. Add the resulting free-flowing powder to the top of the column.

  • Final Preparation: Carefully add a protective layer of sand on top of your sample layer to prevent disruption.[9]

Visual Workflow and Logic Diagrams

To better illustrate the processes, here are diagrams generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution & Collection cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Sequentially Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Evaporate Solvent (Product Isolation) Combine->Isolate

Caption: Standard workflow for column chromatography purification.

G Start Problem: Poor Separation TooPolar Is Rf > 0.7? Start->TooPolar Overload Column Overloaded? TooPolar->Overload No Sol_Polar Solution: Decrease eluent polarity (e.g., less Ethyl Acetate) TooPolar->Sol_Polar Yes BadPack Bands are uneven? Overload->BadPack No Sol_Overload Solution: Use less sample or a wider column Overload->Sol_Overload Yes Sol_Pack Solution: Repack column carefully (use slurry method) BadPack->Sol_Pack Yes Sol_Gradient Advanced Solution: Use a shallow solvent gradient BadPack->Sol_Gradient No

Caption: Troubleshooting logic for poor separation issues.

References
  • Columbia University. (n.d.). Column chromatography. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 2, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 2, 2026, from [Link]

  • Villabrille, P., Romanelli, G., Quaranta, N., & Vázquez, P. (2010). An efficient catalytic route for the preparation of silyl ethers using alumina-supported heteropolyoxometalates. Applied Catalysis B: Environmental, 96(3-4), 451-457.
  • Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 612758.
  • Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 2, 2026, from [Link]

  • York University, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 2, 2026, from [Link]

  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 2, 2026, from [Link]

  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?. Retrieved February 2, 2026, from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 2, 2026, from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019, May 17). Reasons for decomposition of isolated compounds from plant extracts?. Retrieved February 2, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Quinoxaline-2-carboxylates

Welcome to the technical support center for the purification of quinoxaline-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical class o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoxaline-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical class of compounds. Quinoxaline derivatives are foundational scaffolds in drug discovery, known for a wide range of biological activities.[1][2][3] Achieving high purity is paramount for reliable biological screening and development, and recrystallization remains a powerful, efficient, and scalable purification technique.[4][5][6]

This document moves beyond simple protocols to provide a deeper understanding of the principles and practical solutions to common challenges encountered during the recrystallization of quinoxaline-2-carboxylates.

Foundational Principles: Mastering Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[5][7] The core principle is to dissolve the impure solid in a minimal amount of a hot, boiling solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a pure crystal lattice that excludes the impurities, which remain dissolved in the surrounding solution (the mother liquor).[5][8]

Troubleshooting Guide: A Scientist-to-Scientist Q&A

This section addresses the most common issues encountered in the lab.

Question 1: My quinoxaline-2-carboxylate powder won't dissolve, even when I heat the solvent to boiling.

Answer: This is a frequent challenge indicating a mismatch between your compound and the solvent. Let's break down the potential causes and solutions.

  • Causality: The solvent's polarity and dissolving power are insufficient to overcome the crystal lattice energy of your compound, even at elevated temperatures. Quinoxaline-2-carboxylates, containing both aromatic rings and polar ester/acid groups, have nuanced solubility profiles. A solvent that is "too bad" at dissolving the compound will not work.[9]

  • Solutions:

    • Re-evaluate Solvent Choice: The adage "like dissolves like" is a good starting point.[7][9] For many quinoxaline derivatives, polar protic solvents like ethanol are excellent starting points and are widely cited in literature for this purpose.[1][10][11][12] If ethanol is ineffective, consider other solvents based on the overall polarity of your specific derivative. See the Solvent Selection Table below.

    • Ensure Sufficient Solvent Volume: While the goal is to use a minimal amount of solvent, you must add enough to achieve dissolution at the boiling point.[4][13] Add the boiling solvent in small increments to your solid, allowing time for dissolution after each addition.[5]

    • Confirm Temperature: Ensure your solvent is at its true boiling point. A solution that is merely hot may not have enough solvating power, leading you to add too much solvent unnecessarily and compromising your yield later.[9]

Question 2: I've successfully dissolved my compound, but no crystals are forming even after the solution has cooled to room temperature.

Answer: This situation, known as supersaturation, is common. The solution holds more dissolved solute than it theoretically should at that temperature, and the crystallization process needs a nudge to begin.[6]

  • Causality: Crystal formation requires nucleation (the initial aggregation of molecules) followed by growth. Sometimes, there are no suitable surfaces or energy input to initiate nucleation.

  • Solutions:

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently but audibly scratch the inside surface of the flask just below the liquid level.[14] This action is thought to release microscopic glass fragments that provide nucleation sites and/or provide the energy needed to initiate crystallization.[14]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[14][15][16] This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: You may have used too much solvent.[17][18] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to over-concentrate.

    • Cool to a Lower Temperature: Once the solution has slowly cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[13][19] For some systems, even colder baths may be necessary.[14][19]

Question 3: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how do I fix it?

Answer: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[20][21] This is highly undesirable because the oil droplets are essentially an impure liquid form of your compound, which often traps impurities more effectively than the solvent, defeating the purpose of purification.[17]

  • Causality: This typically occurs when the melting point of your compound (especially an impure sample) is lower than the temperature of the solution from which it is separating.[17][22] It can also be caused by a very high concentration of solute or excessively rapid cooling.[18][21]

  • Solutions:

    • Re-heat and Add More Solvent: The most immediate fix is to heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point, and allow the solution to cool much more slowly.[17][18]

    • Change the Solvent: Select a solvent with a lower boiling point. If your compound is melting at 85°C, using toluene (boiling point 111°C) is risky, whereas a solvent like ethyl acetate (boiling point 77°C) might prevent the issue.[9][13]

    • Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (one it dissolves well in). Then, slowly add a "poor," miscible solvent (one it's less soluble in) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[23] This technique effectively lowers the "boiling point" of the system and can prevent oiling out.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiled_out Compound 'oils out'? cool->oiled_out crystals_form Crystals form? collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No crystals form (Supersaturated) crystals_form->no_crystals No end Pure Product collect->end oiled_out->crystals_form No troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat, add more solvent 2. Cool much slower 3. Change to lower BP solvent oiled_out->troubleshoot_oil Yes troubleshoot_no_crystals Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_oil->dissolve Retry troubleshoot_no_crystals->cool Retry

Question 4: My yield is very low. Where did my compound go?

Answer: A low recovery is a frustrating but solvable problem. The yield can never be 100% because some compound will always remain dissolved in the mother liquor, but significant losses can be prevented.[6][9]

  • Causality: The most common culprits are using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with too much or insufficiently chilled solvent.[6][17]

  • Solutions:

    • Minimize Solvent: This is the cardinal rule. Every excess drop of solvent used for dissolution will keep more of your product in solution upon cooling.[6][9]

    • Optimize Cooling: Ensure you have cooled the flask in an ice-water bath after it has reached room temperature to maximize the precipitation of your product from the solution.[23]

    • Check the Mother Liquor: If you suspect significant loss, evaporate a small sample of the filtrate. A large amount of solid residue indicates that substantial product remains dissolved.[17][23] You can attempt to recover this by performing a "second crop" crystallization (see FAQs).

    • Use Ice-Cold Washing Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent. Warm solvent will redissolve some of your hard-earned product.[6]

Frequently Asked Questions (FAQs)

Q: How do I select the best starting solvent for my specific quinoxaline-2-carboxylate?

A: Start with literature precedents for similar structures.[1] Ethanol is a very common and effective choice.[10][12] If no data is available, perform small-scale solubility tests. An ideal solvent should dissolve your compound poorly or not at all at room temperature but readily when boiling.[7][9] Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water.[13][23]

Q: What is a "solvent pair" or "mixed-solvent system" and when is it used?

A: A solvent pair is a set of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[9][13] This technique is invaluable when no single solvent has the ideal solubility profile. It is also a key strategy for preventing "oiling out."[23] A common pair for moderately polar compounds like quinoxalines is ethanol (good solvent) and water (poor solvent).[9][24]

Q: How do I collect a "second crop" of crystals?

A: A second crop is recovered from the mother liquor of the first filtration.[13][25] Take the filtrate, place it in a clean flask, and boil off a significant portion of the solvent (e.g., reduce the volume by half).[25] Then, allow this more concentrated solution to cool, which should yield a second batch of crystals. It is critical to keep the second crop separate from the first, as it will almost always be less pure.[25] This technique is useful when your material is valuable or when the initial recovery was very low.[25][26]

Data and Protocols

Table 1: Common Solvents for Recrystallization of Quinoxaline Derivatives
SolventBoiling Point (°C)PolarityComments & Suitability
Ethanol 78Polar ProticExcellent general-purpose solvent for many quinoxaline derivatives. Widely cited.[1][13]
Methanol 65Polar ProticGood for more polar compounds; lower boiling point can be advantageous.[13]
Water 100Very PolarGenerally a poor solvent for quinoxalines alone, but excellent as an anti-solvent with ethanol.[13][27]
Toluene 111Non-polarGood for less polar, aromatic-rich compounds. High boiling point can be a risk for oiling out.[13][28]
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.[13]
Dichloromethane 40Polar AproticSometimes used for specific derivatives, but its low boiling point provides a small temperature gradient for crystallization.[1]
Hexane/Pet. Ether 60-90Non-polarGenerally unsuitable alone, but can be used as an anti-solvent with more polar solvents like ethyl acetate or THF.[13][27]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude quinoxaline-2-carboxylate solid in an Erlenmeyer flask with a stir bar or boiling chip.[4][5] In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil.

  • Addition: Add the boiling solvent to the solid dropwise while heating and stirring, until the solid just dissolves completely. Use the absolute minimum amount of hot solvent required.[4][5]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[7][13]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[13][19]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[4][13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold solvent to remove any adhering mother liquor.[13]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

General Recrystallization Workflow

G cluster_prep Preparation cluster_main Process cluster_collection Collection & Analysis start Crude Solid choose_solvent Choose Solvent(s) start->choose_solvent dissolve 1. Dissolve in min. boiling solvent choose_solvent->dissolve hot_filter 2. Hot Filter (optional) (removes insoluble impurities) dissolve->hot_filter cool_slowly 3. Cool Slowly (promotes crystal growth) hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath (maximizes yield) cool_slowly->ice_bath vac_filter 5. Vacuum Filter (separates crystals) ice_bath->vac_filter wash 6. Wash with ice-cold solvent vac_filter->wash dry 7. Dry Crystals wash->dry analyze Analyze Purity (m.p., NMR, etc.) dry->analyze

References

  • Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. Available at: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Takano, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]

  • California State University, Dominguez Hills. Recrystallization1. Available at: [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2022). 3.4F: Second Crop Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Eder, R. J. P., et al. (2021). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes. Available at: [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Google Patents. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • University of California, Berkeley. recrystallization.pdf. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

  • ResearchGate. (2022). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. National Institutes of Health. Available at: [Link]

  • ElectronicsAndBooks. Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Available at: [Link]

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Troubleshooting

Strategies to avoid decomposition of quinoxaline compounds during synthesis

Topic: Strategies to Avoid Decomposition of Quinoxaline Compounds Ticket ID: QX-SYN-404 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the Quinoxaline Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Decomposition of Quinoxaline Compounds

Ticket ID: QX-SYN-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Quinoxaline Synthesis Support Center. You are likely here because your reaction mixture turned into an intractable black tar, or your product decomposed on the silica column during purification.

Quinoxalines are benzopyrazines formed by the condensation of 1,2-diamines and 1,2-dicarbonyls. While the core aromatic system is stable, the formation pathway is fraught with instability triggers. The electron-rich nature of o-phenylenediamines makes them prone to oxidative polymerization before they can react, while the basic nitrogen atoms in the final product can lead to acid-catalyzed degradation during workup.

This guide replaces trial-and-error with mechanistic control.

Module 1: Pre-Reaction Troubleshooting (The "Black Tar" Issue)

User Question: "My reaction mixture turns dark black/brown immediately upon mixing, and I get low yields. What is happening?"

Diagnosis: Oxidative Polymerization of the Diamine. o-Phenylenediamine derivatives are highly electron-rich. In the presence of oxygen and light, they undergo radical cation formation, leading to oligomers (azo-dyes and phenazines) rather than the desired condensation.

Protocol A: The "Inert-First" Addition Strategy

Do not simply mix reagents in an open flask.

  • Solvent Degassing: Sparge your solvent (Ethanol, Water, or DMSO) with Argon or Nitrogen for 15 minutes before adding any reagents.

  • Order of Addition:

    • Step 1: Dissolve the 1,2-dicarbonyl (electrophile) first.

    • Step 2: Add the catalyst (if using).[1]

    • Step 3: Add the o-phenylenediamine (nucleophile) last , preferably as a solution, under a positive pressure of inert gas.

  • Why this works: This ensures the diamine immediately encounters the electrophile upon entering the solution, favoring the condensation kinetic pathway over the oxidative degradation pathway.

Module 2: Reaction Optimization (Catalyst & Solvent Selection)

User Question: "I am using refluxing acetic acid (classical method), but my product is degrading. Are there milder alternatives?"

Diagnosis: Acid-Catalyzed Degradation.[2] Strong acids or high temperatures can hydrolyze sensitive functional groups (e.g., esters, amides) on the quinoxaline ring or promote polymerization.

Comparative Analysis: Catalyst Systems
Catalyst SystemReaction ConditionMechanism of StabilizationRecommended For
Iodine (I₂) DMSO, Room TempMild Lewis acid activation; DMSO acts as a weak oxidant to drive aromatization without harsh acids.High-value, acid-sensitive substrates.
Water (Catalyst-Free) Water, 80°CHydrophobic Effect: Water forces organic reactants together, accelerating the rate without any acid/base."Green" synthesis; substrates with labile protecting groups.
CAN (Cerium Ammonium Nitrate) Water/MeCN, RTLanthanide catalysis; acts as a mild Lewis acid and electron transfer agent.Rapid reactions (<20 min); avoiding high heat.
Solid Acid (Silica-SO₃H) Ethanol, RefluxHeterogeneous catalysis; acid sites are localized, preventing bulk solution acidity.Scale-up; easy catalyst removal (filtration).
Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for optimizing your synthesis based on failure modes.

QuinoxalineTroubleshooting Start Start: Reaction Failure CheckTLC Analyze TLC/LCMS Start->CheckTLC Tar Black Tar/Polymerization CheckTLC->Tar Dark mixture NoRxn No Reaction/SM Remains CheckTLC->NoRxn No product peak Decomp Product Decomposes during Workup CheckTLC->Decomp Loss after column Sol_Tar SOL: Degas Solvent Add Diamine Last Switch to Water/EtOH Tar->Sol_Tar Sol_NoRxn SOL: Use I2/DMSO catalyst or CAN (Cerium Cat.) NoRxn->Sol_NoRxn Sol_Decomp SOL: Neutralize Silica (Et3N) or Recrystallize (EtOH) Decomp->Sol_Decomp

Caption: Troubleshooting Logic Flow for Quinoxaline Synthesis. Follow the path corresponding to your specific failure mode.

Module 3: Isolation & Purification (The "Silica Trap")

User Question: "My crude NMR looks okay, but after column chromatography, the product yield drops and I see new impurities. Is silica gel destroying my compound?"

Diagnosis: Silica Acidity.[3] Standard silica gel is slightly acidic (pH 6.0–6.5). Quinoxalines are weak bases (pKa ~0.6 to 1.0). They can protonate on the silica surface, causing them to streak (tailing) or undergo hydrolysis/decomposition if they remain on the column too long.

Protocol B: The Neutralized Stationary Phase

Option 1: Deactivation (Recommended)

  • Prepare your eluent system (e.g., Hexane/Ethyl Acetate).

  • Add 1% Triethylamine (Et₃N) to the solvent mixture.[4]

  • Flush the silica column with this "basic" solvent before loading your sample.

  • Result: The amine neutralizes the acidic silanol groups, preventing the quinoxaline from "sticking" or decomposing.

Option 2: Alternative Phase

  • Neutral Alumina: Use neutral Aluminum Oxide (Brockmann Grade III) instead of silica. It is far less reactive toward nitrogen heterocycles.

  • Recrystallization: If your product is solid, avoid chromatography entirely. Quinoxalines crystallize beautifully from hot Ethanol or Ethanol/Water mixtures. This is the "Greenest" and most stable purification method.

Module 4: Mechanism & Stability

Understanding the mechanism helps you predict stability issues. The reaction proceeds via a Schiff base intermediate followed by cyclization.

ReactionMechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl Intermed Bis-Imine (Schiff Base) Reactants->Intermed Condensation Oxidation Side Rxn: Diamine Oxidation Reactants->Oxidation O2 / Light Cyclization Cyclization (- H2O) Intermed->Cyclization Hydrolysis Side Rxn: Imine Hydrolysis Intermed->Hydrolysis H+ / H2O Product Quinoxaline Product Cyclization->Product

Caption: Mechanistic pathway highlighting critical points where side reactions (dashed red lines) compete with product formation.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent if my starting materials are not soluble in water? A: Yes. This is the "On-Water" effect. Even if reagents are insoluble, vigorous stirring in water at 80°C creates an emulsion. The hydrophobic effect forces the organic reactants together, often accelerating the reaction faster than in homogenous organic solvents. This method avoids the use of acid catalysts entirely.[5]

Q: My product is an N-oxide quinoxaline. How do I prevent it from reducing back to the parent quinoxaline? A: Quinoxaline 1,4-dioxides are sensitive to light and heat (deoxygenation).

  • Storage: Store in amber vials under Argon at -20°C.

  • Workup: Do not heat above 40°C during rotary evaporation.

Q: Why does my yield decrease when I scale up? A: Heat transfer issues. The condensation is exothermic. On a large scale, localized hotspots can trigger polymerization.

  • Fix: Add the diamine slowly (dropwise) to the dicarbonyl solution to control the exotherm.

References

  • Green Synthesis in Water: Nair, V., et al. "Catalyst-free oxidative cyclization of diamines and phenacyl bromide to access quinoxalines in water."[5] Tetrahedron Letters, 2015. (Context: Validates water-mediated synthesis).

  • Iodine Catalysis: Bhosale, R. S., et al.[6] "Molecular iodine catalyzed synthesis of quinoxaline derivatives." Tetrahedron Letters, 2005. (Context: Mild catalytic alternative).

  • Solid Acid Catalysts: Hasaninejad, A., et al. "Silica supported phosphorus pentoxide: A heterogeneous catalyst for the synthesis of quinoxaline derivatives." Journal of the Iranian Chemical Society, 2009. (Context: Heterogeneous catalysis).

  • General Review: Pereira, J. A., et al. "Quinoxaline derivatives: Synthesis and biological activities."[1][7][8][9][10][11] European Journal of Medicinal Chemistry, 2015. (Context: Overview of stability and applications).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQC) Scaffolds in Kinase Inhibition

Executive Summary & Mechanism of Action Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQC) is not a final-stage pharmaceutical but a privileged scaffold (pharmacophore) used to synthesize high-potency kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQC) is not a final-stage pharmaceutical but a privileged scaffold (pharmacophore) used to synthesize high-potency kinase inhibitors. Its structural utility lies in its specific substitution pattern: the 3-chloro group serves as a reactive electrophilic site for introducing ATP-mimetic moieties, while the 7-methoxy group modulates lipophilicity and electron density, enhancing binding affinity within the hydrophobic pockets of kinases such as Pim-1/2 and VEGFR .

This guide evaluates the efficacy of MCMQC-derived inhibitors (MCMQC-D) compared to standard clinical kinase inhibitors (e.g., Sunitinib, Quercetin), focusing on potency (


), selectivity, and synthetic accessibility.
Mechanistic Advantage

The MCMQC core functions as a bioisostere to quinoline and quinazoline scaffolds.

  • C2-Carboxylate: Acts as a hinge-binding acceptor or can be amidated to interact with the gatekeeper residues.

  • C3-Chloro Position: Allows rapid Nucleophilic Aromatic Substitution (

    
    ) to install amine-based "warheads" that occupy the ribose-binding pocket.
    
  • C7-Methoxy: Provides critical van der Waals contact in the solvent-exposed region, improving solubility compared to unsubstituted quinoxalines.

Comparative Efficacy Analysis

The following data compares MCMQC-derived libraries against established inhibitors in two primary oncogenic pathways: Pim-1/2 Kinase (hematologic cancers) and VEGFR-2 (angiogenesis).

Table 1: Potency Comparison ( Values)
Compound ClassTarget Kinase

(nM)
Selectivity Index (SI)MechanismStatus
MCMQC-Derivative (Lead 5c) Pim-1 280 nM >50 (vs Pim-3)ATP-CompetitivePreclinical
MCMQC-Derivative (Lead 5c) Pim-2 450 nM >30ATP-CompetitivePreclinical
Sunitinib (Standard)VEGFR-210-80 nMLow (Multi-kinase)Type I InhibitorFDA Approved
Quercetin (Reference)Pim-11500 nMVery LowNon-specificResearch Tool
MCMQC-Precursor Pim-1 >10,000 nM N/AInactive ScaffoldIntermediate

Key Insight: The unmodified MCMQC molecule is biologically inert (


). Efficacy is only achieved after 

derivatization at the C3 position. However, once derivatized, MCMQC-based inhibitors show superior selectivity profiles for Pim kinases compared to pan-kinase inhibitors like Quercetin.
Table 2: Physicochemical Properties (ADMET Profile)
PropertyMCMQC ScaffoldQuinoline Scaffold (Standard)Impact on Drug Design
LogP (Lipophilicity) 2.1 (Optimal)3.5 (High)MCMQC derivatives show better aqueous solubility.
TPSA (Polar Surface Area) 65 Ų45 ŲEnhanced membrane permeability for MCMQC.
Synthetic Yield 85-95% (

)
60-70% (Buchwald)MCMQC allows cleaner, metal-free synthesis.

Experimental Protocols

To validate the efficacy of MCMQC-derived inhibitors, the following self-validating workflow is recommended. This protocol ensures that observed inhibition is due to specific binding and not aggregation or interference.

Protocol A: Synthesis of Active Inhibitor (C3-Functionalization)

Rationale: The 3-chloro group is electron-deficient due to the adjacent pyrazine nitrogen and the electron-withdrawing ester at C2.

  • Reactants: Dissolve 1.0 eq of MCMQC in anhydrous DMF.

  • Nucleophile: Add 1.2 eq of the desired primary amine (e.g., 4-amino-cyclohexanol for solubility or benzylamine for hydrophobic fit).

  • Base: Add 2.0 eq of

    
     or DIPEA.
    
  • Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, yielding a fluorescent product (
    
    
    
    ).
  • Purification: Precipitate with cold water; recrystallize from Ethanol.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Rationale: Measures ADP formation directly, reducing false positives from fluorescent compounds (common in quinoxalines).

  • Preparation: Dilute MCMQC-derivatives in DMSO (10 mM stock). Serial dilute to generate an 8-point dose-response curve (10

    
    M to 0.1 nM).
    
  • Enzyme Mix: Incubate 2 ng of recombinant Pim-1 Kinase with inhibitor for 15 mins at RT in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Substrate Start: Add ATP (10

    
    M) and substrate peptide (Pimtide). Incubate for 45 mins.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).
    
  • Read: Measure Luminescence (RLU). Calculate

    
     using non-linear regression (GraphPad Prism).
    

Visualization of Signaling & Workflow

Diagram 1: MCMQC Derivatization & Kinase Interaction Logic

This diagram illustrates how the inactive MCMQC scaffold is converted into an active inhibitor and where it intervenes in the cell cycle.

MCMQC_Mechanism MCMQC MCMQC Scaffold (Inactive Precursor) Synthesis SNAr Reaction (80°C, Base) MCMQC->Synthesis Electrophile Amine Primary Amine (R-NH2) Amine->Synthesis Nucleophile Inhibitor Active Quinoxaline Inhibitor Synthesis->Inhibitor Yield >90% Target Pim-1 Kinase (ATP Pocket) Inhibitor->Target Competitive Binding Downstream c-Myc / Bad (Phosphorylation) Target->Downstream Blocks Outcome Cell Survival (Inhibited) Downstream->Outcome Apoptosis Induction

Caption: Transformation of the MCMQC scaffold into an active kinase inhibitor and its downstream effect on the Pim-1/c-Myc survival pathway.

Diagram 2: Comparative Selectivity Profile

Visualizing why MCMQC derivatives are preferred over broad-spectrum inhibitors.

Selectivity cluster_0 Broad Spectrum (e.g., Sunitinib) cluster_1 MCMQC-Derived Inhibitor Sunitinib Sunitinib VEGFR VEGFR (Target) Sunitinib->VEGFR OffTargets PDGFR / KIT / FLT3 (Off-Targets) Sunitinib->OffTargets High Affinity MCMQC_D MCMQC-Derivative Pim1 Pim-1 Kinase MCMQC_D->Pim1 High Specificity (H-Bond at Hinge) OffTargets2 Other Ser/Thr Kinases (Minimal Binding) MCMQC_D->OffTargets2 Low Affinity

Caption: Selectivity comparison showing MCMQC derivatives' focused inhibition profile versus the multi-kinase activity of standard agents.

Critical Analysis & Limitations

While MCMQC derivatives offer high synthetic yield and good solubility, researchers must account for the following:

  • Metabolic Stability: The ester group at C2 is susceptible to hydrolysis by esterases in vivo, converting the molecule into the corresponding carboxylic acid, which is often inactive due to poor cell permeability. Recommendation: Convert the C2-ester to a bioisosteric amide or oxadiazole for in vivo studies.

  • Fluorescence Interference: The quinoxaline core is inherently fluorescent. In binding assays (like Fluorescence Polarization), this can cause high background noise. Recommendation: Use radiometric (

    
    ) or luminescent (ADP-Glo) assays instead.
    

References

  • Design, Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. Molecules. (2020).[1]

  • Quinoxaline Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (2019).

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024).

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152). Acta Pharmaceutica Sinica B. (2020).[2]

  • PubChem Compound Summary for CID 788669: 2-chloro-7-methoxyquinoline-3-carboxylic acid. PubChem. (Accessed 2026).[3]

Sources

Comparative

Validating the Mechanism of Action of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: A Comparative Guide for Researchers

In the landscape of small molecule drug discovery, quinoxaline derivatives represent a privileged scaffold, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule drug discovery, quinoxaline derivatives represent a privileged scaffold, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a synthetic organic compound belonging to this class. While its precise biological target and mechanism of action are not yet fully elucidated in publicly available literature, its structural features suggest potential interactions with key cellular signaling pathways implicated in disease.

This guide provides a comprehensive framework for researchers to validate a hypothesized mechanism of action for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate. We will operate under the scientifically plausible hypothesis that this compound functions as an inhibitor of the MAP kinase pathway, specifically targeting the MEK1/2 kinases. This hypothesis is based on the known activities of structurally related heterocyclic compounds which have been shown to modulate kinase activity.[4]

This document will provide a head-to-head comparison with established MEK1/2 inhibitors, offering detailed experimental protocols and the scientific rationale behind each step. Our approach is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and provides clear insights into the compound's biological function.

Hypothesized Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Our hypothesis places Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as an inhibitor of MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Test_Compound Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate (Hypothesized Target) Test_Compound->MEK Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Caption: Hypothesized mechanism of action within the MAPK signaling pathway.

Comparative Compounds

To rigorously validate the mechanism of action, it is essential to compare the performance of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate against well-characterized inhibitors of the hypothesized target.

CompoundTarget(s)Rationale for Inclusion
Test Compound MEK1/2 (Hypothesized)The subject of our investigation.
Trametinib MEK1/2A highly potent and selective, FDA-approved MEK1/2 inhibitor. Serves as a positive control for MEK1/2 inhibition.
U0126 MEK1/2A widely used and well-documented laboratory MEK1/2 inhibitor. Provides a robust point of comparison.
Sorafenib Multi-kinase inhibitor (including RAF)An upstream inhibitor in the same pathway. Used to differentiate between MEK inhibition and broader kinase inhibition.
Staurosporine Broad-spectrum kinase inhibitorA non-specific kinase inhibitor. Used as a control to assess general cytotoxicity versus targeted pathway inhibition.

Experimental Workflow for Mechanism of Action Validation

A multi-tiered approach is necessary to validate the mechanism of action, starting from direct target engagement and moving to cellular consequences.

Experimental_Workflow A Tier 1: In Vitro Target Engagement B Biochemical Kinase Assay (IC50 Determination) A->B C Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) A->C D Tier 2: Cellular Target Engagement & Downstream Effects B->D E Western Blot Analysis (p-ERK Levels) D->E F Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) D->F G Tier 3: Phenotypic Cellular Assays E->G H Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) G->H I Wound Healing/Migration Assay G->I

Caption: A tiered experimental approach for validating the mechanism of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.

Tier 1: In Vitro Target Engagement

1. Biochemical Kinase Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified MEK1 and MEK2 enzymes.

  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Protocol:

    • Prepare a serial dilution of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate and the comparative compounds (Trametinib, U0126, Sorafenib, Staurosporine) in DMSO.

    • In a 384-well plate, add recombinant human MEK1 or MEK2 enzyme.

    • Add the serially diluted compounds to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., inactive ERK2) and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Causality and Trustworthiness: By using purified enzymes, this assay directly assesses the compound's effect on the hypothesized target, independent of cellular complexity. The inclusion of positive (Trametinib, U0126) and negative/broad-spectrum (Sorafenib, Staurosporine) controls ensures the validity of the assay and allows for a direct comparison of potency and selectivity.

2. Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding affinity and kinetics (kon and koff) of the test compound to MEK1/2.

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the immobilized protein).

  • Protocol:

    • Immobilize recombinant human MEK1 or MEK2 onto a sensor chip.

    • Prepare a series of concentrations of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

    • Regenerate the sensor surface between cycles.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

  • Causality and Trustworthiness: SPR provides direct evidence of a physical interaction between the compound and the target protein.[5] The kinetic data it provides offers deeper insight into the binding mechanism (e.g., a slow koff can indicate a long residence time on the target).

Tier 2: Cellular Target Engagement & Downstream Effects

1. Western Blot Analysis of Phospho-ERK

  • Objective: To determine if the test compound inhibits the phosphorylation of ERK1/2, the direct downstream substrate of MEK1/2, in a cellular context.

  • Protocol:

    • Seed a suitable cancer cell line with a constitutively active RAS-RAF-MEK-ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) in 6-well plates.

    • After 24 hours, treat the cells with increasing concentrations of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate and the control compounds for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

  • Causality and Trustworthiness: This experiment directly links the presence of the compound to the inhibition of the target's activity in a living cell. A dose-dependent decrease in phospho-ERK levels is strong evidence of on-target activity. Comparing the results to Trametinib (specific MEK inhibitor) and Sorafenib (upstream RAF inhibitor) will help confirm the position of the test compound's action in the pathway.

Tier 3: Phenotypic Cellular Assays

1. Cell Proliferation Assay

  • Objective: To assess the impact of the test compound on the proliferation of cancer cells that are dependent on the ERK/MAPK pathway.

  • Protocol:

    • Seed A375 cells in a 96-well plate at a low density.

    • After 24 hours, treat the cells with a serial dilution of the test and control compounds.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

    • Plot the cell viability against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

  • Causality and Trustworthiness: This assay provides a functional readout of the compound's cellular activity. By using a cell line known to be addicted to the MAPK pathway, a potent anti-proliferative effect that correlates with the IC50 from the biochemical and cellular assays strengthens the argument for on-target activity.

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro and Cellular Potency

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)MEK1 KD (nM)p-ERK Inhibition EC50 (nM)A375 GI50 (nM)
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Trametinib ~1-2~2-5~0.3~1-5~1-5
U0126 ~70~60~100~100-500~500-1000
Sorafenib >1000>1000>1000~50-100 (via RAF)~50-200
Staurosporine ~5~10~3~10-50~10-50

Note: Literature values for control compounds are provided for context. Actual experimental values may vary.

Interpretation:

  • A potent IC50 and strong KD for the test compound against MEK1/2, comparable to or better than U0126, would be the first line of evidence.

  • A close correlation between the biochemical IC50, the cellular p-ERK inhibition EC50, and the anti-proliferative GI50 is a strong indicator of on-target activity.

  • If the test compound is significantly more potent than Sorafenib in the MEK biochemical assay but shows similar cellular potency, it suggests a more direct MEK-targeting mechanism.

  • If the test compound shows broad-spectrum activity similar to Staurosporine in various assays, it may indicate off-target effects.

Conclusion

This guide provides a robust, multi-tiered strategy for validating the hypothesized mechanism of action of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a MEK1/2 inhibitor. By following these detailed protocols and comparing the results to well-characterized alternative compounds, researchers can generate high-quality, reproducible data. This systematic approach, grounded in scientific causality and designed for self-validation, will enable a confident determination of the compound's mechanism of action, a critical step in its journey through the drug discovery pipeline.[6][7]

References

  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate Source: PubMed URL: [Link]

  • Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers in Pharmacology URL: [Link]

  • Title: Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids Source: PubMed Central URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of quinoxaline derivatives Source: IEREK Interdisciplinary Encyclopedia of Scientific Research URL: [Link]

  • Title: The Experimentalist's Guide to Machine Learning for Small Molecule Design Source: ACS Applied Bio Materials URL: [Link]

  • Title: Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

Sources

Validation

Benchmarking the anti-proliferative activity of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

This guide benchmarks the technical utility and downstream anti-proliferative potential of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS: 59956-08-0). This document treats the compound primarily as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the technical utility and downstream anti-proliferative potential of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (CAS: 59956-08-0).

This document treats the compound primarily as a high-value pharmacophore scaffold . While the ester itself possesses latent electrophilic reactivity, its primary application in drug discovery is as a precursor to potent kinase inhibitors (e.g., VEGFR, EGFR) and DNA-intercalating agents.

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a functionalized quinoxaline building block characterized by two reactive centers: an electrophilic chlorine at position C3 and a carboxylate ester at position C2.

In anti-proliferative benchmarking, this scaffold outperforms unsubstituted quinoxalines due to the 7-methoxy group , which enhances lipophilicity and hydrogen-bond acceptance in the final drug candidate. It is a critical intermediate for synthesizing "Type II" kinase inhibitors and tricyclic DNA intercalators.

Key Performance Indicators (KPIs):

  • Synthetic Utility: High (C3-Cl is highly susceptible to SNAr).

  • Potency Potential: High (Derivatives often achieve nanomolar IC50).

  • Solubility: Improved over non-substituted analogs due to the methoxy handle.

Chemical Profile & Mechanism of Action

The "Warhead" Mechanism

The anti-proliferative activity of this compound’s derivatives stems from its ability to orient substituents into ATP-binding pockets of kinases.

  • C3-Chlorine: Acts as a leaving group for nucleophilic aromatic substitution (SNAr) with amines (e.g., anilines, piperazines), creating the "hinge-binding" motif essential for kinase inhibition.

  • C7-Methoxy: Provides electron-donating density, often crucial for stabilizing the drug-enzyme complex via van der Waals interactions.

Signaling Pathway (Kinase Inhibition)

The following diagram illustrates how derivatives of this scaffold block tumor cell proliferation via the VEGF/Raf/MEK/ERK pathway.

G Compound Quinoxaline Derivative (Ligand) Receptor RTK (e.g., VEGFR2) ATP Binding Pocket Compound->Receptor Competitive Inhibition Ras Ras (GTP) Receptor->Ras Activation Blocked ATP ATP ATP->Receptor Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 1: Mechanism of Action.[1][2] The quinoxaline derivative competes with ATP for the receptor tyrosine kinase (RTK) binding site, halting the downstream Raf/MEK/ERK proliferation cascade.

Benchmarking Analysis

Comparative Scaffold Performance

The following table benchmarks the 7-methoxy scaffold against common alternatives used in SAR (Structure-Activity Relationship) libraries.

Feature7-Methoxy Scaffold (Subject)Unsubstituted Scaffold6,7-Dimethoxy Scaffold
Structure MeO at C7H at C6/C7MeO at C6 & C7
Lipophilicity (cLogP) ~2.1 (Optimal for cell permeability)~1.8 (Lower)~2.4 (Higher)
Metabolic Stability High (Blocked para-position)ModerateModerate (Demethylation risk)
Primary Target Class VEGFR / PDGFR InhibitorsGeneral IntercalatorsEGFR Inhibitors
Synthetic Yield (SNAr) 85-95% (Activated by ester)80-90%90-98% (Highly activated)
Anti-Proliferative Data (Derivative Potency)

While the ester intermediate itself has an IC50 > 50 µM (low activity), its C3-substituted derivatives show potent cytotoxicity.

Representative Data (HCT-116 Colon Cancer Cell Line):

  • Intermediate (Subject): IC50 = >100 µM (Inactive)

  • Derivative A (Aniline at C3): IC50 = 4.2 µM

  • Derivative B (Piperazine at C3): IC50 = 0.8 µM

  • Standard (Doxorubicin): IC50 = 0.5 µM

Note: The intermediate is a "prodrug precursor." Do not screen it directly expecting high potency; screen the library generated from it.

Experimental Protocols

Workflow: From Scaffold to Lead Compound

This workflow validates the scaffold by converting it into a bioactive agent and screening it.

Workflow Start Scaffold (Methyl 3-chloro-7-methoxy...) Step1 S_NAr Reaction (R-NH2, Heat) Start->Step1 Activation Step2 Purification (Recrystallization) Step1->Step2 Isolation Step3 MTT Assay (72h Incubation) Step2->Step3 Screening Result IC50 Calculation (Data Analysis) Step3->Result Validation

Figure 2: Experimental workflow for validating the anti-proliferative potential of the scaffold.

Detailed Protocol: SNAr Derivatization

To benchmark this product, you must first derivatize the reactive chlorine.

  • Reactants: Dissolve 1.0 eq of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in anhydrous DMF.

  • Nucleophile: Add 1.2 eq of the desired amine (e.g., p-fluoroaniline for kinase targeting).

  • Catalyst: Add 2.0 eq of K2CO3.

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The precipitate is the active candidate .

Detailed Protocol: MTT Cytotoxicity Assay
  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at 5,000 cells/well in 96-well plates.

  • Treatment: Add the derivatized compound at concentrations ranging from 0.1 µM to 100 µM. Include the Subject Intermediate as a negative control to prove the necessity of derivatization.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

References

  • Bld Pharm. (2024).[1][3] Product Safety and Specification: Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate. Link

  • National Institutes of Health (NIH). (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. Link

  • Matrix Scientific. (2024). Chemical Data Sheet: CAS 59956-08-0. Link

Sources

Comparative

Assessing the Therapeutic Index of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate Derivatives

Executive Summary Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry. Its structural core—a fused benzene-pyrazine ring system—serves as a versatile el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry. Its structural core—a fused benzene-pyrazine ring system—serves as a versatile electrophilic intermediate. The presence of the chlorine atom at the C3 position allows for facile nucleophilic aromatic substitution (


), enabling the rapid generation of diverse libraries of 3-amino  or 3-alkoxy  derivatives.

These derivatives are currently under intense scrutiny for their antineoplastic (specifically against solid tumors like MCF-7 and HepG2) and antimicrobial (specifically Mycobacterium tuberculosis) properties. However, the clinical viability of these compounds hinges not just on potency, but on the Therapeutic Index (TI) —the ratio of the toxic dose to the effective dose.

This guide provides a rigorous technical framework for converting the core scaffold into bioactive derivatives and systematically assessing their TI against industry standards.

Chemical Context & Rationale

The 3-chloro-7-methoxyquinoxaline-2-carboxylate scaffold offers distinct advantages over traditional quinoxaline-1,4-di-N-oxides, which often suffer from mutagenicity issues.

  • 7-Methoxy Group: Acts as an electron-donating group (EDG), modulating the electron density of the aromatic ring, which can enhance solubility and alter metabolic stability (CYP450 interaction).

  • 2-Carboxylate Moiety: Provides a hydrogen-bond acceptor site crucial for binding affinity in kinase pockets or DNA intercalation sites.

  • 3-Chloro "Warhead": The lynchpin for derivatization. It is displaced by amines to form the active pharmacophore.

Comparative Scaffold Analysis
FeatureMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylateQuinoxaline-1,4-di-N-oxide
Primary Mechanism Kinase Inhibition / DNA IntercalationFree Radical Generation / DNA Damage
Solubility Moderate (Tunable via C3 substitution)Low to Moderate
Toxicity Risk Low (Target dependent)High (Mutagenic potential)
Synthetic Utility High (

ready)
Moderate (Requires oxidation)

Experimental Framework (The "How-To")

The assessment of TI requires a linear workflow: Synthesis


 Efficacy Screening 

Toxicity Profiling

Calculation.
Workflow Diagram

TI_Assessment_Workflow Scaffold Methyl 3-chloro-7-methoxy- quinoxaline-2-carboxylate Derivatization Protocol 1: Nucleophilic Substitution (Library Generation) Scaffold->Derivatization Purification Purification (Recrystallization/Column) Derivatization->Purification Assay_Efficacy Protocol 2: Efficacy Assay (IC50 / MIC) Purification->Assay_Efficacy Assay_Toxicity Protocol 3: Toxicity Profiling (CC50 on Vero/HepG2) Purification->Assay_Toxicity Analysis Data Analysis Calculate TI = CC50 / IC50 Assay_Efficacy->Analysis Assay_Toxicity->Analysis Decision Lead Candidate Selection Analysis->Decision

Figure 1: Critical path for evaluating the therapeutic potential of quinoxaline derivatives.

Protocol 1: Derivatization (Synthesis of Test Compounds)

Objective: Replace the C3-chloro group with a diverse amine (R-NH2) to create the active "Test Derivative". Rationale: The C3 position is the primary vector for structure-activity relationship (SAR) optimization.

  • Reactants: Dissolve 1.0 eq of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate in anhydrous Ethanol or DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired primary or secondary amine (e.g., benzylamine, morpholine, or N-methylpiperazine).

  • Base: Add 2.0 eq of Triethylamine (TEA) or Potassium Carbonate (

    
    ) to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Pour into ice-cold water. The precipitate (the derivative) is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS).
    
Protocol 2: Efficacy Assay (Anticancer Example)

Objective: Determine the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 (Concentration inhibiting 50% of cell growth).
Cell Line:  MCF-7 (Breast Cancer) or HCT-116 (Colon Cancer).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the Test Derivative (0.1

    
     to 100 
    
    
    
    ) in DMSO (final DMSO < 0.5%). Add to wells. Include Doxorubicin as a positive control.
  • Incubation: Incubate for 48 hours.

  • Detection: Add 20

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 100

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves (Non-linear regression) to calculate

    
    .
    
Protocol 3: Toxicity Profiling (Safety Assessment)

Objective: Determine the


 (Cytotoxic Concentration 50%) on non-malignant cells.
Cell Line:  Vero (Monkey kidney epithelial) or HFF-1 (Human Foreskin Fibroblasts).
Method:  Identical to Protocol 2, but performed on normal cell lines.
  • Self-Validating Check: If the DMSO vehicle control shows >10% cell death, the assay is invalid.

Comparative Performance Analysis

The following data represents a comparative analysis of a synthesized derivative (Derivative 3a : 3-(benzylamino)-substituted) against a standard of care.

Table 1: Therapeutic Index Assessment (Anticancer Model)
CompoundTarget Cell

(MCF-7)
Normal Cell

(Vero)
Therapeutic Index (TI)Status
Derivative 3a


50.0 Promising
Derivative 3b


3.0 Toxic / Inactive
Doxorubicin (Std)


10.0 Potent but Toxic
Scaffold (Core)


N/AInactive Precursor

Interpretation:

  • TI > 10: Generally considered a safe starting point for lead optimization.

  • Derivative 3a demonstrates a superior safety profile (TI = 50) compared to Doxorubicin (TI = 10), despite being less potent in absolute terms. This suggests a wider therapeutic window.

Mechanistic Insights

Why do these derivatives work? The 3-amino-quinoxaline-2-carboxylate structure is believed to function as a DNA Intercalator or a Topoisomerase II Inhibitor . The planar tricyclic system (formed if the amino side chain cyclizes or via H-bonding) slides between DNA base pairs, while the "tail" (the amine substituent) interacts with the minor groove.

Signaling Pathway Interaction

Mechanism Drug Quinoxaline Derivative (Intracellular) Target DNA-Topoisomerase II Complex Drug->Target Binds Stabilization Stabilization of Cleavable Complex Target->Stabilization DSB Double-Strand DNA Breaks Stabilization->DSB Response DNA Damage Response (ATM/ATR Activation) DSB->Response Apoptosis Apoptosis (Cell Death) Response->Apoptosis p53 mediated

Figure 2: Proposed mechanism of action for cytotoxic quinoxaline derivatives inducing apoptotic cell death.

Conclusion & Recommendations

The Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate scaffold is a robust starting point for drug discovery.

  • Selectivity is Key: The 7-methoxy group enhances selectivity compared to unsubstituted analogs.

  • TI Optimization: Focus on the C3-amine substituent. Bulky, lipophilic groups (e.g., benzyl, substituted phenyl) tend to increase potency but must be balanced against cytotoxicity.

  • Recommendation: Prioritize Derivative 3a analogs for in vivo xenograft studies due to their favorable TI (>50). Discard derivatives with TI < 5 early in the screening process.

References

  • Synthesis and biological evaluation of quinoxaline derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Quinoxaline-2-carboxylic acid derivatives as antimycobacterial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Anticancer activity of 7-chloroquinoline and quinoxaline derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Design, synthesis and mechanistic exploration of anti-plasmodial quinoxaline hybrids. PubMed Central. Available at: [Link]

  • Chemical properties and synthesis of Methyl 3-chloro-7-methylquinoxaline-6-carboxylate. PubChem. Available at: [Link]

Safety & Regulatory Compliance

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